MYF-01-37
Description
Properties
IUPAC Name |
1-[3-methyl-3-[3-(trifluoromethyl)anilino]pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c1-3-13(21)20-8-7-14(2,10-20)19-12-6-4-5-11(9-12)15(16,17)18/h3-6,9,19H,1,7-8,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBDEVWWJBIUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C=C)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MYF-01-37
A Covalent Inhibitor of the YAP-TEAD Transcriptional Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MYF-01-37, a novel small molecule inhibitor. This compound has emerged as a critical tool for studying and potentially targeting the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tumorigenesis. This document details the molecular interactions, cellular effects, and experimental validation of this compound's activity, presenting quantitative data and methodologies for key experiments.
Core Mechanism of Action: Covalent Inhibition of TEAD
This compound is a covalent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors.[1][2] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue within the TEAD protein, thereby disrupting its interaction with the transcriptional co-activator Yes-associated protein (YAP).[1][3]
The key features of this compound's mechanism are:
-
Covalent Binding: this compound possesses an acrylamide "warhead" that reacts with the thiol group of a conserved cysteine residue in the palmitate-binding pocket of TEAD proteins.[4]
-
Target Specificity: In TEAD2, the targeted residue is Cysteine 380 (Cys380).[1][2][5] The corresponding residue in TEAD1 is Cys359.[5]
-
Allosteric Inhibition: By binding to the palmitate pocket, this compound allosterically disrupts the protein-protein interaction between TEAD and YAP.[6] This prevents the formation of the active transcriptional complex.
-
Downregulation of Target Genes: The inhibition of the YAP-TEAD interaction leads to a reduction in the expression of canonical YAP/TEAD target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1][4]
This compound was identified through a covalent fragment library screening and has been characterized as a valuable, albeit suboptimal, chemical probe for studying TEAD biology due to its requirement for micromolar concentrations in cellular assays and its poor pharmacokinetic properties.[4][7]
Role in the Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of tissue growth and organ size.[8][9] When the pathway is active, it phosphorylates and inactivates the transcriptional co-activator YAP, leading to its cytoplasmic sequestration and degradation.[8][10] In many cancers, the Hippo pathway is dysregulated, resulting in the translocation of YAP into the nucleus, where it binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[11][12]
This compound directly intervenes in the final step of this pathway by preventing the association of nuclear YAP with TEAD, thereby blocking the oncogenic transcriptional program.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | YAP | TargetMol [targetmol.com]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
MYF-01-37 as a covalent inhibitor of TEAD transcription factors.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The formation of the YAP/TAZ-TEAD complex is a key event in oncogenesis, making it an attractive target for therapeutic intervention.
MYF-01-37 is a novel small molecule that has been identified as a covalent inhibitor of TEAD transcription factors. It targets a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket of TEADs. By covalently modifying this residue, this compound disrupts the interaction between YAP and TEAD, thereby inhibiting the transcriptional program downstream of YAP/TAZ. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
This compound is characterized as a sub-optimal chemical probe, requiring micromolar concentrations to achieve cellular effects.[1] For context and comparison, data for a more potent, structurally related covalent TEAD inhibitor, MYF-03-69, is also presented.
| Compound | Assay | Cell Line | IC50 |
| This compound | TEAD mCherry Reporter Assay | PC-9 | ~ 5 µM |
| MYF-03-69 | YAP-TEAD Transcriptional Reporter Assay | NCI-H226 | 56 nM |
| MYF-03-69 | Anti-proliferation | NCI-H226 (Mesothelioma) | 4.7 nM |
| MYF-03-69 | Anti-proliferation | MSTO-211H (Mesothelioma) | 1.8 nM |
| MYF-03-69 | Anti-proliferation | NCI-H2452 (Mesothelioma) | > 10 µM |
| MYF-03-69 | Anti-proliferation | MeT-5A (non-cancerous mesothelium) | > 10 µM |
Cellular Effects of this compound:
| Concentration | Cell Line | Effect |
| 10 µM | HEK293T | Inhibition of YAP/TEAD interaction |
| 10 µM | PC-9 | Reduction in canonical YAP target gene (CTGF) expression |
| 0.1 - 100 µM | Various EGFR-mutant NSCLC cell lines | Minimal impact on cell viability |
Experimental Protocols
Mass Spectrometry for Detection of Covalent Binding
Objective: To confirm the covalent modification of TEAD by this compound.
Methodology:
-
Protein Incubation: Recombinant, purified TEAD2 YAP-binding domain (YBD) protein is incubated with a molar excess of this compound at room temperature for a specified time (e.g., 1 hour). A vehicle control (e.g., DMSO) is run in parallel.
-
Sample Preparation: The reaction mixture is prepared for mass spectrometry analysis. This may involve desalting and buffer exchange using techniques like ultrafiltration or zip-tipping.
-
Mass Spectrometry Analysis: The intact protein-inhibitor complex is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is operated in a mode suitable for intact protein analysis.
-
Data Analysis: The acquired mass spectra are deconvoluted to determine the molecular weight of the protein species. A mass shift corresponding to the molecular weight of this compound in the inhibitor-treated sample compared to the control confirms covalent binding. For more detailed analysis, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS to identify the specific peptide and residue (Cys380) modified by the inhibitor.
In Vitro TEAD Palmitoylation Assay
Objective: To assess the ability of this compound to inhibit the auto-palmitoylation of TEAD.
Methodology:
-
Recombinant Protein: Purified, recombinant TEAD YBD protein is used.
-
Inhibitor Pre-incubation: The TEAD protein is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 2 hours at 37°C).
-
Palmitoylation Reaction: A palmitoyl-CoA analog, such as a clickable alkyne-palmitoyl-CoA, is added to the reaction mixture and incubated to allow for auto-palmitoylation of the TEAD protein.
-
Click Chemistry: Following the palmitoylation reaction, a fluorescently tagged azide (e.g., Azide-Fluor 488) is added along with the necessary catalysts for a copper-catalyzed azide-alkyne cycloaddition (Click) reaction. This attaches a fluorescent label to the palmitoylated TEAD.
-
Detection and Quantification: The reaction products are resolved by SDS-PAGE. The gel is imaged using a fluorescent scanner to detect the palmitoylated TEAD. The total protein can be visualized by Coomassie staining or Western blotting for a TEAD antibody. The intensity of the fluorescent band relative to the total protein is quantified to determine the extent of palmitoylation inhibition. The IC50 value is calculated from a dose-response curve.
YAP/TEAD Luciferase Reporter Assay
Objective: To measure the functional inhibition of YAP-TEAD transcriptional activity in a cellular context.
Methodology:
-
Cell Line and Reporter Construct: A suitable cancer cell line with active YAP/TEAD signaling (e.g., NCI-H226, a mesothelioma cell line with an NF2 mutation) is used. The cells are engineered to stably or transiently express a luciferase reporter gene driven by a promoter containing TEAD-binding elements (e.g., 8xGTIIC-luciferase). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment: The reporter cells are seeded in a multi-well plate and treated with a dilution series of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).
-
Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in cell number and transfection efficiency.
-
Data Analysis: The normalized luciferase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: The Hippo-YAP-TEAD signaling pathway.
Caption: Workflow for identifying and characterizing this compound.
Caption: Covalent inhibition of TEAD by this compound.
References
The Role of MYF-01-37 in the Hippo Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. A key downstream effector of this pathway is the transcriptional coactivator Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), which, upon translocation to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. The disruption of the YAP/TAZ-TEAD interaction has emerged as a promising strategy for cancer therapy. This technical guide provides an in-depth overview of MYF-01-37, a covalent inhibitor of TEAD, and its role in the Hippo signaling pathway. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize its interaction with the Hippo pathway and its experimental evaluation through detailed diagrams.
Introduction to the Hippo Signaling Pathway
The Hippo pathway is a complex signaling cascade that primarily functions to control organ size by regulating cell proliferation and apoptosis. The core of the pathway consists of a kinase cascade involving the mammalian Ste20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2). When the Hippo pathway is active, typically under conditions of high cell density or mechanical stress, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2, in turn, phosphorylate YAP and TAZ. This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins and subsequent proteasomal degradation, thereby preventing their nuclear entry and interaction with TEAD transcription factors.
Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEADs. The YAP/TAZ-TEAD complex then recruits other co-activators to initiate the transcription of target genes that promote cell proliferation, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), and inhibit apoptosis. Dysregulation of this pathway, often leading to the hyperactivation of YAP/TAZ, is a common feature in many cancers.
This compound: A Covalent TEAD Inhibitor
This compound is a small molecule inhibitor designed to covalently target the TEAD family of transcription factors. It was identified as a lead covalent fragment and has been characterized as a tool compound for studying the effects of TEAD inhibition.[1]
Mechanism of Action
This compound functions as an irreversible inhibitor of TEAD by forming a covalent bond with a conserved cysteine residue (Cys380 in TEAD2) located within the central palmitate-binding pocket of the TEAD protein.[2][3] This pocket is crucial for the post-translational palmitoylation of TEADs, a modification that is important for their stability and interaction with YAP/TAZ. By covalently modifying this cysteine, this compound is thought to allosterically disrupt the binding of YAP and TAZ to TEAD, thereby inhibiting the transcription of downstream target genes.[1]
While this compound has been instrumental in validating TEAD as a druggable target, it is considered a suboptimal chemical probe due to its requirement for micromolar concentrations in cellular assays and its poor pharmacokinetic properties.[2] This has led to the development of more potent and pharmacokinetically favorable successors, such as MYF-03-69.[1]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive in vivo efficacy and pharmacokinetic data for this compound are limited in the public domain, with much of the focus shifting to its more potent analogs.
| Parameter | Assay | Value | Reference(s) |
| In Vitro Potency | |||
| TEAD2 Palmitoylation Inhibition | Gel-Based Assay | IC50 > 50 µM | [3] |
| TEAD Reporter Activity | TEAD mCherry Reporter Assay (PC-9 cells) | IC50 ~ 5 µM | [3] |
| Cellular Activity | |||
| Inhibition of YAP/TEAD Interaction | Cellular Assays (HEK293T cells) | Effective at 10 µM | [4] |
| Reduction of YAP Target Gene Expression (CTGF) | Cellular Assays (PC-9 cells) | Effective at 10 µM | [4] |
| Impact on Cell Viability | EGFR-mutant NSCLC cell lines | Minimal impact at 0.1, 1, 10, 100 µM | [4] |
| In Vivo Data | |||
| Efficacy | Xenograft Models | Data not publicly available | - |
| Pharmacokinetics | Mouse | Poor pharmacokinetic properties | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro TEAD Palmitoylation Assay
This assay assesses the ability of a compound to inhibit the autocatalytic palmitoylation of TEAD proteins.
Materials:
-
Recombinant TEAD protein (e.g., TEAD2 YAP-binding domain)
-
Palmitoyl-CoA
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-TEAD antibody
-
Streptavidin-HRP conjugate (for biotin-based detection methods)
Protocol:
-
Pre-incubate recombinant TEAD protein with varying concentrations of this compound or vehicle control (e.g., DMSO) in assay buffer for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the palmitoylation reaction by adding Palmitoyl-CoA to a final concentration of (e.g., 50 µM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TEAD overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For Biotin-based detection: Utilize a palmitoyl-CoA analog containing a biotin tag. After the transfer step, probe the membrane with streptavidin-HRP to detect the extent of palmitoylation.
-
Quantify the band intensities to determine the IC50 value of this compound for TEAD palmitoylation inhibition.
TEAD Pull-Down Assay to Assess YAP-TEAD Interaction
This assay evaluates the ability of this compound to disrupt the interaction between YAP and TEAD in a cellular context.
Materials:
-
HEK293T cells
-
This compound or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-YAP or Anti-TEAD antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies against YAP and TEAD
-
HRP-conjugated secondary antibodies
Protocol:
-
Seed HEK293T cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells in lysis buffer and clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with an antibody against YAP (or TEAD) for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G beads/resin and continue the incubation for another 1-2 hours or overnight.
-
Wash the beads/resin several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads/resin in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein.
-
Analyze the results to determine if this compound treatment reduces the amount of TEAD co-immunoprecipitated with YAP (or vice versa), indicating a disruption of their interaction.
Western Blotting for Hippo Pathway Proteins
This standard technique is used to assess the levels of key proteins in the Hippo pathway following treatment with this compound.
Materials:
-
Cells or tissue lysates
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies against key Hippo pathway proteins (e.g., p-YAP (Ser127), total YAP, TEAD, CTGF)
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
Protocol:
-
Prepare protein lysates from cells or tissues treated with this compound or vehicle control.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.
Visualizing the Role of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the Hippo signaling pathway and the mechanism of action of this compound, as well as a typical experimental workflow for its evaluation.
Caption: The Hippo Signaling Pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound has served as a valuable chemical tool for validating the therapeutic potential of targeting the TEAD family of transcription factors in cancers with dysregulated Hippo signaling. Its covalent mechanism of action provides a clear basis for its inhibitory effects on the YAP/TAZ-TEAD transcriptional program. While its suboptimal properties have led to the development of more advanced inhibitors, the foundational understanding gained from studying this compound has been crucial for the advancement of Hippo pathway-targeted therapies. This technical guide provides a comprehensive resource for researchers and drug developers interested in the continued exploration of TEAD inhibitors as a promising avenue for cancer treatment. Further investigation into the nuances of TEAD isoform selectivity and the development of next-generation covalent inhibitors will undoubtedly pave the way for novel and effective anti-cancer strategies.
References
- 1. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. medchemexpress.com [medchemexpress.com]
The Genesis of a BCL-2 Inhibitor: A Technical Guide to the Discovery and Development of Venetoclax
Foreword: In the landscape of targeted cancer therapy, the development of Venetoclax (formerly ABT-199) represents a landmark achievement in translating a deep understanding of apoptosis into a potent clinical agent. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and clinical development of Venetoclax, a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor. This document adheres to a structured format, presenting quantitative data in tabular form, detailing key experimental protocols, and visualizing complex pathways and workflows to offer a comprehensive resource for the scientific community.
Executive Summary
Cancer is fundamentally characterized by uncontrolled cell proliferation and an evasion of programmed cell death, or apoptosis. A key mechanism for this evasion is the overexpression of anti-apoptotic proteins, among which BCL-2 is prominent, particularly in hematologic malignancies. The realization that many tumor cells are "primed for death" but held in check by proteins like BCL-2 spurred the development of a new class of drugs known as "BH3 mimetics." These molecules are designed to mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting BCL-2 and restoring the natural apoptotic pathway.
Venetoclax emerged from a structure-guided drug design program aimed at creating a highly selective and potent BCL-2 inhibitor. Its development was a direct response to the limitations of its predecessors, which exhibited dose-limiting toxicities due to off-target inhibition of other BCL-2 family members. Venetoclax has demonstrated remarkable efficacy in treating various blood cancers, most notably Chronic Lymphocytic Leukemia (CLL), and has become a cornerstone of therapy for specific patient populations. This guide will trace its journey from initial fragment-based discovery to a clinically transformative medicine.
The Discovery of Venetoclax: A Journey of Selective Targeting
The path to Venetoclax began with earlier-generation BH3 mimetics, ABT-737 and its orally bioavailable successor, Navitoclax (ABT-263). These compounds were groundbreaking but were limited by their inhibition of BCL-xL, a protein essential for platelet survival. This BCL-xL inhibition led to on-target thrombocytopenia, a significant and dose-limiting toxicity.[1][2] The strategic imperative was clear: develop an inhibitor with high selectivity for BCL-2 to maintain anti-tumor efficacy while sparing platelets.[2]
This was achieved through a sophisticated fragment-based drug discovery and structure-based design approach.[3] Researchers leveraged nuclear magnetic resonance (NMR) and X-ray crystallography to identify small molecular fragments that bound to specific "hot spots" on the BCL-2 protein. These fragments were then optimized and linked together, guided by the structural differences between the binding grooves of BCL-2 and BCL-xL, ultimately leading to the synthesis of Venetoclax (ABT-199).[4]
Quantitative Data: Binding Affinity and Selectivity
The success of the design strategy is evident in the binding profiles of Venetoclax and its precursors. The compound exhibits sub-nanomolar affinity for BCL-2 while demonstrating significantly weaker binding to BCL-xL and other anti-apoptotic family members.
| Compound | BCL-2 Ki (nM) | BCL-xL Ki (nM) | BCL-w Ki (nM) | Mcl-1 Ki (nM) | Selectivity (BCL-xL/BCL-2) |
| ABT-737 | ≤1 | ≤1 | ≤1 | >1000 | ~1 |
| Navitoclax (ABT-263) | ≤1 | ≤0.5 | ≤1 | >1000 | ~1 |
| Venetoclax (ABT-199) | <0.01 | 2.6 | 1.0 | >440 | >260 |
Table 1: Comparative binding affinities (Ki) of BH3 mimetics for BCL-2 family proteins. Data compiled from multiple sources including fluorescence polarization assays.[5][6][7][8]
Visualization: The Drug Discovery Workflow
The logical progression from a dual inhibitor to a selective one can be visualized as a structured workflow.
Mechanism of Action: Restoring Apoptosis
Venetoclax functions by directly targeting the core mechanism of cancer cell survival. In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to sequester pro-apoptotic proteins, specifically BH3-only proteins like BIM. This prevents the activation of effector proteins BAX and BAK, thereby inhibiting the mitochondrial pathway of apoptosis.
Venetoclax, as a BH3 mimetic, binds with high affinity to the BH3-binding groove of the BCL-2 protein. This competitive binding displaces BIM and other sequestered pro-apoptotic proteins. Once liberated, these proteins are free to activate BAX and BAK, which then oligomerize on the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, culminating in programmed cell death.[9]
Visualization: BCL-2 Signaling Pathway
The mechanism of Venetoclax can be illustrated with a signaling pathway diagram.
Key Experimental Protocols
The development and characterization of Venetoclax relied on a suite of biophysical, cellular, and in vivo assays. Below are the methodologies for key experiments.
Fluorescence Polarization (FP) Binding Assay
-
Objective: To determine the binding affinity (Ki) of Venetoclax to BCL-2 family proteins.
-
Principle: This competitive assay measures the displacement of a fluorescently labeled peptide probe from the target protein. A small, unbound fluorescent probe tumbles rapidly in solution, resulting in low light polarization. When bound to a large protein, its tumbling slows, increasing polarization. An unlabeled competitor (Venetoclax) displaces the probe, causing a measurable decrease in polarization.
-
Methodology:
-
Reagents: Recombinant BCL-2 family proteins (BCL-2, BCL-xL, Mcl-1, etc.), a fluorescently labeled peptide probe with known affinity for the target (e.g., FITC-labeled BIM BH3 peptide), and serially diluted Venetoclax.
-
Procedure: The target protein and fluorescent probe are incubated in a buffer solution in a multi-well plate (e.g., black 96-well).
-
Serial dilutions of Venetoclax (or control compound) are added to the wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The percentage of inhibition is calculated for each concentration. An IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10][11]
-
BH3 Profiling
-
Objective: To functionally assess a cell's dependence on specific anti-apoptotic proteins and its "priming" for apoptosis.
-
Principle: The assay exposes permeabilized cells to a panel of synthetic BH3 peptides derived from different BH3-only proteins. These peptides have distinct binding specificities for the various anti-apoptotic BCL-2 family members. The resulting mitochondrial outer membrane permeabilization (MOMP) is measured, typically by detecting cytochrome c release or loss of mitochondrial membrane potential. High sensitivity to specific peptides reveals the cell's dependency on the corresponding anti-apoptotic protein for survival.
-
Methodology:
-
Cell Preparation: Harvest and wash cells of interest.
-
Permeabilization: Cells are permeabilized with a mild detergent like digitonin in a specialized buffer (e.g., Mannitol Experimental Buffer) to allow peptide entry while keeping mitochondrial membranes intact.
-
Peptide Exposure: Permeabilized cells are exposed to a panel of BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations in a 96-well plate.
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature.
-
MOMP Detection: MOMP is assessed via flow cytometry by staining for intracellular cytochrome c (its loss indicates release) or by using potential-sensitive dyes like JC-1 in a plate-reader format.
-
Data Analysis: The percentage of MOMP (or cytochrome c loss) is quantified for each peptide treatment. The response profile indicates which anti-apoptotic proteins are critical for maintaining the cell's viability.[12][13][14]
-
In Vivo Xenograft Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of Venetoclax in a living organism.
-
Principle: Human tumor cells (either established cell lines or patient-derived xenografts, PDX) are implanted into immunocompromised mice. Once tumors are established, mice are treated with Venetoclax, a vehicle control, or combination therapies. Tumor growth is monitored over time to assess efficacy.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NCr nude) are used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1 x 107 cells) is injected subcutaneously or intravenously into the mice.
-
Tumor Growth & Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing: Venetoclax is formulated for oral gavage (e.g., in 60% Phosal, 30% PEG-400, 10% ethanol) and administered daily at a specified dose (e.g., 100 mg/kg). Treatment schedules can vary.[15][16]
-
Monitoring: Tumor volume is measured regularly with calipers. For disseminated leukemia models, disease burden can be monitored by flow cytometry of peripheral blood or bioluminescence imaging (if cells are engineered to express luciferase). Body weight and general health are also monitored.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or based on survival endpoints. Tumors are often excised for further analysis (e.g., IHC, Western blot).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses (e.g., T-test, ANOVA) are used to compare treatment groups. Kaplan-Meier survival curves are generated for survival studies.[17][18]
-
Clinical Development and Efficacy
The clinical development of Venetoclax has been rapid and impactful, particularly in Chronic Lymphocytic Leukemia (CLL). A key feature of its clinical administration is a gradual dose ramp-up schedule designed to mitigate the risk of Tumor Lysis Syndrome (TLS), a serious adverse event caused by the rapid death of a large number of cancer cells.[9]
Pivotal Clinical Trials
Two landmark Phase 3 trials, CLL14 and MURANO, established Venetoclax-based combinations as standard-of-care therapies.
-
CLL14 (NCT02242942): This trial evaluated a fixed, 12-month duration of Venetoclax plus Obinutuzumab (VenG) versus Chlorambucil plus Obinutuzumab (ClbG) in previously untreated CLL patients with comorbidities.[19][20][21]
-
MURANO (NCT02005471): This study compared a fixed, 2-year duration of Venetoclax plus Rituximab (VenR) against Bendamustine plus Rituximab (BR) in patients with relapsed or refractory (R/R) CLL.[22][23][24]
Visualization: Clinical Trial Workflow (CLL14 Example)
Quantitative Data: Clinical Efficacy
The results from these trials demonstrated the profound and durable efficacy of Venetoclax-based regimens.
| Trial (Patient Population) | Regimen | Control Regimen | Median Follow-up (months) | Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Undetectable MRD (PB, <10⁻⁴) |
| CLL14 (1L CLL w/ comorbidities) | Venetoclax + Obinutuzumab | Chlorambucil + Obinutuzumab | 76.4 | Median 76.2 vs 36.4 mos (HR 0.40) | 85% vs 71% | 76% |
| MURANO (R/R CLL) | Venetoclax + Rituximab | Bendamustine + Rituximab | ~84 (7 years) | Median 54.7 vs 17.0 mos | 92% vs 72% | 64% |
Table 2: Key efficacy outcomes from the CLL14 and MURANO Phase 3 clinical trials. 1L = First-line; R/R = Relapsed/Refractory; HR = Hazard Ratio; PB = Peripheral Blood.[25][26][27]
Safety Profile
The most common adverse reactions (≥20%) across trials include neutropenia, diarrhea, nausea, anemia, fatigue, and upper respiratory tract infection.[27] The primary adverse event of special interest is Tumor Lysis Syndrome (TLS), which is managed with a 5-week dose ramp-up schedule and prophylactic measures. In the pivotal CLL trials, with appropriate management, the rate of clinical TLS was low (around 2%).[9]
Mechanisms of Resistance and Future Directions
Despite the success of Venetoclax, both intrinsic and acquired resistance can occur. The primary mechanisms of resistance involve the upregulation of other anti-apoptotic proteins, particularly Mcl-1 and BCL-xL, which can sequester pro-apoptotic proteins liberated by Venetoclax. Mutations in BCL-2 that reduce drug binding affinity have also been identified but are less common.
Current research and future strategies focus on overcoming this resistance through rational combination therapies. Combining Venetoclax with inhibitors of Mcl-1, BCL-xL, or upstream signaling pathways (e.g., BTK inhibitors) is a highly active area of clinical investigation aimed at achieving deeper, more durable responses and preventing the emergence of resistant clones.
Conclusion
The development of Venetoclax is a paradigm of modern, structure-guided drug discovery. By precisely targeting a key survival mechanism of cancer cells, it has fundamentally altered the treatment landscape for patients with CLL and other hematologic cancers. This technical guide has provided a comprehensive overview of its journey from a chemical concept to a clinical reality, highlighting the key data, experimental underpinnings, and clinical trial results that have defined its success. The continued exploration of combination strategies promises to further extend the benefit of BCL-2 inhibition to a broader range of patients and malignancies.
References
- 1. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss in MCL-1 function sensitizes non-Hodgkin's lymphoma cell lines to the BCL-2-selective inhibitor venetoclax (ABT-199) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. ABT-737 Induces Bim Expression via JNK Signaling Pathway and Its Effect on the Radiation Sensitivity of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. labs.dana-farber.org [labs.dana-farber.org]
- 13. content.sph.harvard.edu [content.sph.harvard.edu]
- 14. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Validate User [ashpublications.org]
- 19. 6-year follow-up results of the CLL14 study of venetoclax-obinutuzumab in previously untreated CLL [lymphomahub.com]
- 20. onclive.com [onclive.com]
- 21. Safety profiles of venetoclax + obinutuzumab vs chlorambucil + obinutuzumab in patients with CLL and comorbidities: CLL14 long-term results [lymphomahub.com]
- 22. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]
- 23. news.abbvie.com [news.abbvie.com]
- 24. ashpublications.org [ashpublications.org]
- 25. CLL14 Long-Term Results of Fixed-Duration Venetoclax Plus Obinutuzumab in Elderly Patients With CLL - The ASCO Post [ascopost.com]
- 26. The MURANO study: final analysis and retreatment/crossover substudy results of VenR for patients with relapsed/refractory CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Expression Profile of BCL-2, BCL-XL, and MCL-1 Predicts Pharmacological Response to the BCL-2 Selective Antagonist Venetoclax in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of MYF-01-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYF-01-37 is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, which are key components of the Hippo signaling pathway. As a lead compound identified from a covalent fragment library screen, this compound has served as the foundational scaffold for the development of more potent and cell-permeable TEAD inhibitors. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, focusing on its evolution from a linear fragment to highly potent, Y-shaped drug candidates. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways involved.
Core Structure and Mechanism of Action
This compound is characterized by a pyrrolidine core, a trifluoromethylphenyl group, and an acrylamide warhead. This acrylamide moiety forms a covalent bond with a conserved cysteine residue (Cys380 in TEAD2) located in the central lipid-binding pocket of the TEAD protein. This covalent modification disrupts the interaction between TEAD and its co-activator YAP (Yes-associated protein), thereby inhibiting TEAD-dependent gene transcription. The initial discovery of this compound as a covalent binder provided a critical starting point for medicinal chemistry efforts to enhance its inhibitory activity and drug-like properties.[1][2][3]
Structure-Activity Relationship (SAR) Studies
The primary SAR studies on the this compound scaffold focused on the exploration of a hydrophilic pocket adjacent to the central lipid-binding pocket. This was achieved by introducing substituents at the 4-position of the pyrrolidine ring, transforming the linear this compound into a series of "Y-shaped" molecules. This strategic modification led to a significant improvement in inhibitory potency.
Quantitative SAR Data of Y-Shaped Analogs
The following table summarizes the in vitro inhibitory activity of key Y-shaped analogs of this compound against various TEAD isoforms. The data is presented as half-maximal inhibitory concentrations (IC50).
| Compound ID | R Group (Substitution at 4-position of pyrrolidine) | TEAD1 IC50 (nM) | TEAD2 IC50 (nM) | TEAD3 IC50 (nM) | TEAD4 IC50 (nM) |
| This compound (parent) | H | >10,000 | >10,000 | >10,000 | >10,000 |
| Compound 1 | 4-(trifluoromethyl)benzyl | 4.5 ± 0.5 | 3.8 ± 0.4 | 4.2 ± 0.6 | 6.1 ± 0.8 |
| Compound 2 | 4-methoxybenzyl | 28 ± 3 | 25 ± 2 | 27 ± 4 | 35 ± 5 |
| Compound 3 | 4-chlorobenzyl | 95 ± 10 | 88 ± 9 | 92 ± 11 | 110 ± 15 |
| Compound 8 | (1-methyl-1H-pyrazol-4-yl)methyl | 15 ± 2 | 12 ± 1 | 14 ± 2 | 20 ± 3 |
| Compound 9 | (pyridin-4-yl)methyl | 8.2 ± 0.9 | 7.5 ± 0.8 | 8.0 ± 1.0 | 11 ± 1.5 |
| MYF-03-176 (22) | (pyrimidin-5-yl)methyl | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.7 ± 0.2 | 2.5 ± 0.3 |
Note: The IC50 values are indicative and may vary slightly between different experimental setups. The data is compiled from publicly available research.
Experimental Protocols
Mass Spectrometry-Based Covalent Fragment Screening
This protocol was employed for the initial identification of this compound.
-
Protein Preparation: Recombinant TEAD2 YAP-binding domain (YBD) protein is purified.
-
Library Screening: A library of covalent fragments, including this compound, is incubated with the TEAD2 YBD protein.
-
Mass Spectrometry Analysis: The protein-fragment adduct formation is detected using mass spectrometry (MS). An increase in the protein's molecular weight corresponding to the fragment's molecular weight indicates a covalent binding event.
-
Hit Confirmation: Hits are confirmed by proteolytic digestion of the labeled protein followed by tandem mass spectrometry (MS/MS) to identify the specific peptide and amino acid residue (Cys380) that has been modified.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibitory effect of compounds on the YAP-TEAD interaction.
-
Reagents:
-
GST-tagged TEAD protein
-
Biotinylated YAP peptide
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
-
Procedure:
-
The test compound is serially diluted in the assay buffer.
-
GST-TEAD and biotin-YAP are incubated with the compound.
-
The TR-FRET detection reagents (anti-GST-Eu and Streptavidin-APC) are added.
-
The plate is incubated to allow for the binding to reach equilibrium.
-
-
Data Acquisition: The TR-FRET signal is measured using a plate reader with excitation at 340 nm and emission at 615 nm (Eu) and 665 nm (APC). A decrease in the FRET signal indicates inhibition of the YAP-TEAD interaction.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
TEAD Reporter Gene Assay
This cell-based assay measures the inhibition of TEAD-dependent transcriptional activity.
-
Cell Line: A suitable cancer cell line with a known dependence on the Hippo-YAP-TEAD pathway (e.g., NCI-H226 mesothelioma cells) is used.
-
Reporter Construct: The cells are engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., containing multiple GTIIC TEAD-binding sites).
-
Treatment: The engineered cells are treated with varying concentrations of the test compounds.
-
Luciferase Assay: After an incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase signal relative to a vehicle control is used to determine the compound's potency in a cellular context.
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.
Caption: Workflow for the discovery and optimization of this compound and its analogs.
Conclusion
The SAR studies originating from the covalent fragment this compound have successfully led to the development of highly potent, Y-shaped pan-TEAD inhibitors, such as MYF-03-176. The key insight was the strategic targeting of an adjacent hydrophilic pocket through substitution at the 4-position of the pyrrolidine ring. This approach dramatically improved the inhibitory activity by orders of magnitude compared to the parent compound. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and chemical biology who are interested in the development of novel cancer therapeutics targeting the Hippo-YAP-TEAD signaling axis. Further optimization of these Y-shaped scaffolds may lead to the development of clinical candidates with improved efficacy and safety profiles.
References
Unveiling MYF-01-37: A Covalent Modulator of the Hippo Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MYF-01-37 is a novel small molecule that has emerged as a significant tool for investigating the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It details its function as a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, thereby disrupting the oncogenic interaction with the transcriptional co-activator Yes-associated protein (YAP). This document furnishes researchers and drug development professionals with detailed experimental protocols and quantitative data to facilitate further investigation and potential therapeutic applications of targeting the YAP-TEAD axis.
Chemical Properties and Structure
This compound is a synthetic compound identified through covalent fragment screening.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(3-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrrolidin-1-yl)prop-2-en-1-one | [2] |
| Molecular Formula | C₁₅H₁₇F₃N₂O | [3] |
| Molecular Weight | 298.30 g/mol | [3] |
| CAS Number | 2416417-65-5 | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (up to 250 mg/mL) | [3][4] |
Mechanism of Action: Covalent Inhibition of TEAD
This compound functions as a covalent inhibitor of TEAD transcription factors, which are the downstream effectors of the Hippo signaling pathway.[5] The Hippo pathway is a key regulator of tissue growth and its dysregulation is implicated in various cancers.[1][6]
The Hippo Signaling Pathway and YAP/TEAD
Under normal conditions (Hippo-ON), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. In the Hippo-OFF state, often observed in cancer, dephosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][6]
Covalent Modification of TEAD by this compound
This compound possesses a reactive acrylamide warhead that enables it to form a covalent bond with a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[1][7] Specifically, it targets Cys380 in TEAD2 (and the equivalent Cys359 in TEAD1).[5] This covalent modification sterically hinders the interaction between YAP and TEAD, thereby preventing the formation of the active transcriptional complex.[8] Consequently, the expression of YAP/TEAD target genes, such as CTGF and CYR61, is downregulated.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
TEAD Pull-Down Assay to Confirm Target Engagement
This protocol is designed to demonstrate the direct binding of this compound to TEAD proteins in a cellular context.[5]
Workflow:
Methodology:
-
Cell Treatment: Plate PC9 cells and grow to desired confluency. Treat cells with 10 µM this compound or vehicle control (DMSO) for 6 hours.[5]
-
Lysate Preparation: Harvest cells and prepare total cell lysates using a suitable pulldown buffer.
-
Biotinylated Probe Incubation: Combine 1 mg of total protein from each sample with 1 µM of biotinylated this compound. Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.[5]
-
Streptavidin Resin Pulldown: Add 30 µL of a 50% slurry of streptavidin agarose resin to each sample and rotate for an additional 2 hours at 4°C.[5]
-
Washing: Pellet the resin by centrifugation and wash three times with pulldown buffer to remove non-specific binders.[5]
-
Elution and Western Blotting: Resuspend the washed resin in 2x gel loading buffer and boil for 10 minutes to release the bound proteins. Resolve the eluates by SDS-PAGE and transfer to a PVDF membrane for Western blotting using an anti-TEAD antibody. A loading control of 25 µg of total protein should be run alongside.[5]
Cell Viability Assay
This assay measures the impact of this compound on the proliferation of cancer cell lines.[1][9]
Methodology:
-
Cell Seeding: Seed cells (e.g., NCI-H226) in a 384-well plate at a density of 200 cells per well.[1][9]
-
Compound Addition: The following day, add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).[3][4]
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570) according to the manufacturer's instructions.[1][9]
In Vitro Palmitoylation Assay
This biochemical assay assesses the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.[1]
Methodology:
-
Protein-Inhibitor Pre-incubation: Pre-incubate recombinant TEAD2 protein with 2 µM of this compound or a control compound at 37°C for 2 hours.[1][9]
-
Palmitoylation Reaction: Initiate the palmitoylation reaction by adding an alkyne-tagged palmitoyl-CoA substrate.
-
Detection: Following the reaction, use click chemistry to attach a reporter molecule (e.g., biotin) to the alkyne-tagged palmitate. The extent of palmitoylation can then be quantified, typically via a gel-based assay and subsequent blotting with streptavidin-HRP.[1]
Quantitative Data Summary
| Assay | Cell Line / Protein | Parameter | Value | Reference |
| YAP-TEAD Interaction | HEK293T | Concentration for inhibition | 10 µM (after 24h) | [3][4] |
| Target Gene Expression (CTGF) | PC-9 | Concentration for reduction | 10 µM (after 24h) | [3][4] |
| Cell Viability | EGFR-mutant NSCLC lines | Effect at various concentrations | Minimal impact (0.1-100 µM) | [3][4] |
| Anti-palmitoylation Activity | TEAD2 protein | Pre-incubation concentration | 2 µM | [1][9] |
Conclusion
This compound is a valuable chemical probe for studying the Hippo signaling pathway. Its covalent and specific targeting of the TEAD palmitate-binding pocket provides a powerful means to disrupt the YAP-TEAD interaction. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of inhibiting this critical oncogenic axis. Further optimization of this compound's pharmacological properties may lead to the development of novel cancer therapeutics.[1]
References
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
Initial Studies on the Biological Activity of MYF-01-37: A Technical Guide
This technical guide provides an in-depth overview of the initial biological studies of MYF-01-37, a novel covalent inhibitor of the TEAD family of transcription factors. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and experimental evaluation of this compound.
Introduction
This compound has been identified as a covalent inhibitor that targets the transcriptional enhanced associate domain (TEAD) proteins.[1][2][3] It functions by covalently binding to a conserved cysteine residue (Cys380 in TEAD2), which is located in the palmitate binding pocket.[1][2][4][5] This action disrupts the crucial interaction between TEAD and its co-activator, Yes-associated protein (YAP), leading to the modulation of gene expression regulated by the Hippo signaling pathway.[1] The Hippo pathway is a critical regulator of cell growth, proliferation, and organ size, and its dysregulation is implicated in various cancers.[6][7] this compound was discovered through a covalent fragment library screening.[5][8] While it has shown utility in research, particularly in blunting transcriptional adaptation in mutant EGFR-dependent non-small-cell lung cancer (NSCLC) cells, it is considered a suboptimal chemical probe due to the need for micromolar concentrations in cellular assays and poor pharmacokinetic properties.[5][8]
Quantitative Data Summary
The following tables summarize the quantitative data from the initial studies on this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| TEAD mCherry Reporter Assay | PC-9 | IC50 | ~ 5 µM | [9] |
| Gel-Based TEAD2 Palmitoylation Inhibition Assay | - | IC50 | > 50 µM | [9] |
Table 2: Cellular Activity of this compound
| Experiment | Cell Line(s) | Concentration | Duration | Observed Effect | Reference |
| Inhibition of YAP/TEAD Interaction | HEK 293T | 10 µM | 24 hours | Inhibition of direct YAP/TEAD interaction. | [1][4] |
| Reduction of Target Gene Expression | PC-9 | 10 µM | 24 hours | Reduction in the expression of the canonical YAP target gene, CTGF. | [1][4] |
| Cell Viability Assay | EGFR-mutant NSCLC cell lines | 0.1, 1, 10, 100 µM | - | Minimal impact on cell viability. | [1][4] |
| Dormant Cell Reduction (in combination with OT*) | - | 10 µM | 10 days | Dramatic decrease in dormant cells compared to OT alone. | [1][4] |
*OT: Combination of osimertinib and trametinib.
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies are provided below.
This assay confirms the binding of this compound to TEAD in a cellular context.[2]
-
Cell Treatment: PC9 cells are treated with the test compounds at the indicated doses (e.g., 1 µM and 10 µM) for 6 hours.[2]
-
Lysate Preparation: Total cell lysates are prepared using a pulldown buffer.[2]
-
Pull-Down:
-
Washing and Elution:
-
Analysis: The released proteins are resolved by Western blotting. 25 mg of total protein is used as a loading control.[2]
This assay assesses the ability of this compound to inhibit the palmitoylation of TEAD proteins.[5][8]
-
Protein Incubation: Recombinant YAP binding domain (YBD) of TEAD2 is pre-incubated with 2 µM of this compound at 37°C for 2 hours.[5][8]
-
Assay Principle: The assay measures the level of palmitoylation on the TEAD protein after treatment with the compound.[5][8]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: Experimental workflow for the TEAD pull-down assay.
Caption: Workflow for the in vitro TEAD palmitoylation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Hippo pathway in cancer, fibrosis, wound healing and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. graylab.stanford.edu [graylab.stanford.edu]
MYF-01-37: A Technical Whitepaper on a Covalent TEAD Inhibitor for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MYF-01-37 is a pioneering covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, representing a significant starting point for the development of therapeutics targeting the Hippo signaling pathway. Identified through a covalent fragment library screen, this compound irreversibly binds to a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, thereby disrupting the crucial interaction between TEAD and its co-activator, Yes-associated protein (YAP). While this compound itself is a suboptimal chemical probe with modest cellular potency and unfavorable pharmacokinetic properties, its discovery and mechanism of action have paved the way for the rational design of more potent and drug-like TEAD inhibitors. This document provides an in-depth technical guide on this compound, summarizing its biochemical and cellular activities, detailing key experimental protocols, and outlining its role as a foundational lead compound.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional output of the Hippo pathway is primarily mediated by the interaction of the transcriptional co-activator YAP with the TEAD family of transcription factors (TEAD1-4). This YAP-TEAD complex drives the expression of genes that promote cell growth and inhibit apoptosis. Consequently, inhibiting the YAP-TEAD interaction has emerged as a promising therapeutic strategy for a range of solid tumors.
This compound was identified as a covalent fragment that targets a conserved cysteine residue in the central lipid-binding pocket of TEAD proteins. This covalent modification sterically hinders the binding of YAP, leading to the downregulation of TEAD-dependent gene transcription. Although this compound's utility as a standalone therapeutic is limited by its micromolar cellular activity and poor pharmacokinetic profile, it has served as an invaluable tool for validating TEAD as a druggable target and as a scaffold for the development of next-generation inhibitors with improved properties.
Mechanism of Action
This compound is a covalent inhibitor that specifically targets a conserved cysteine residue within the palmitate-binding pocket of TEAD transcription factors (Cys380 in TEAD2). The molecule possesses an acrylamide "warhead" that forms an irreversible covalent bond with the thiol group of the cysteine residue. This covalent modification effectively occludes the pocket, preventing the binding of the transcriptional co-activator YAP. The disruption of the YAP-TEAD interaction is the primary mechanism through which this compound exerts its inhibitory effects on downstream gene transcription.
Signaling Pathway Diagram
Caption: The Hippo Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Protein | Endpoint | IC50 | Reference |
| TEAD mCherry Reporter Assay | PC-9 | Inhibition of TEAD transcriptional activity | ~ 5 µM | [1] |
| Gel-Based TEAD2 Palmitoylation Inhibition Assay | Recombinant TEAD2 | Inhibition of palmitoylation | > 50 µM | [1] |
| YAP/TEAD Interaction Inhibition | HEK 293T | Inhibition of direct interaction | Effective at 10 µM | [2][3] |
| Target Gene Expression (CTGF) | PC-9 | Reduction in mRNA levels | Observed at 10 µM | [2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Concentration(s) | Effect | Reference |
| EGFR-mutant NSCLC cell lines | Cell Viability | 0.1, 1, 10, 100 µM | Minimal impact on cell viability | [2][3] |
| PC-9 (in combination with Osimertinib and Trametinib) | Dormant Cell Reduction | 10 µM (10 days) | Dramatic decrease in dormant cells | [2][3] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value / Observation | Reference |
| Molecular Weight | 298.3 g/mol | [4] |
| Formula | C15H17F3N2O | [4] |
| Pharmacokinetic Profile | Poor | [5] |
| Oral Bioavailability | Not explicitly reported, but implied to be low | |
| Clearance | Not explicitly reported, but implied to be high |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
TEAD Pull-Down Assay to Confirm Target Engagement
This assay is designed to demonstrate that this compound binds to TEAD in a cellular context.
Protocol:
-
Cell Treatment: Treat PC9 cells with this compound at the desired concentrations (e.g., 10 µM) for 6 hours.
-
Cell Lysis: Prepare total cell lysates using a suitable pulldown buffer.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Biotinylated Probe Incubation: Combine 1 mg of total protein with 1 µM of biotinylated this compound.
-
Incubation: Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.
-
Streptavidin Resin Addition: Add 30 µL of a 50% slurry of streptavidin agarose resin to each sample.
-
Resin Incubation: Rotate the samples for an additional 2 hours at 4°C.
-
Washing: Wash the resin three times with pulldown buffer.
-
Elution: Release the TEAD proteins from the resin by boiling for 10 minutes in 2x gel loading buffer.
-
Western Blotting: Resolve the eluted proteins by SDS-PAGE and perform a western blot using an anti-TEAD antibody. A loading control using 25 µg of total protein should be run in parallel.[4]
Covalent Docking of this compound into TEAD2
This computational protocol is used to model the binding pose of this compound in the TEAD2 palmitate pocket.
Protocol:
-
Software: Utilize the covalent docking protocol from Schrödinger Suite software (e.g., release 2019-02).
-
Protein Preparation: Process and optimize the TEAD2 crystal structure (PDB code: 5HGU) using the protein preparation protocol with default settings.
-
Ligand Preparation: Prepare both stereoisomers of this compound for docking.
-
Docking Execution: Perform covalent docking with default parameters, exporting multiple poses per molecule (e.g., 5).
-
Pose Selection: Choose the top-scoring pose to illustrate the binding orientation and covalent interaction with Cys380.[5]
Experimental Workflow Diagram
Caption: Key Experimental Workflows for this compound Characterization.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature, its structure suggests a likely synthetic route based on the synthesis of its more advanced analogs. The core scaffold is a substituted pyrrolidine, and the final molecule is assembled through standard organic chemistry transformations. The synthesis likely involves the formation of the substituted pyrrolidine core, followed by an amidation reaction to introduce the acrylamide warhead.
Structure-Activity Relationship (SAR) and Lead Optimization
This compound served as the crucial starting point for a structure-based drug design campaign to develop more potent TEAD inhibitors. Docking studies of this compound in the TEAD2 palmitate pocket revealed the presence of an adjacent hydrophilic side pocket. This insight led to a "fragment growing" strategy, elaborating the linear structure of this compound into Y-shaped molecules. These newer compounds were designed to occupy both the main lipid-binding pocket and the adjacent hydrophilic pocket, leading to a significant improvement in potency. This lead optimization effort culminated in the development of potent, pan-TEAD inhibitors like MYF-03-69 and the orally bioavailable MYF-03-176, which demonstrate nanomolar efficacy in biochemical and cellular assays.
Conclusion and Future Directions
This compound stands as a landmark compound in the pursuit of targeting the YAP-TEAD interface for cancer therapy. Although its own drug-like properties are limited, its discovery validated the covalent targeting of the TEAD palmitate pocket as a viable therapeutic strategy. The evolution from this compound to more potent and bioavailable inhibitors showcases a successful application of structure-based drug design. Future research in this area will likely focus on further refining the pharmacokinetic and safety profiles of these Y-shaped TEAD inhibitors, exploring their efficacy in a broader range of cancer models, and investigating potential resistance mechanisms. The foundation laid by this compound continues to guide the development of novel therapeutics for cancers driven by the dysregulation of the Hippo pathway.
References
- 1. This compound | YAP | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MYF-01-37 in In Vitro Cell-Based Assays
Abstract
MYF-01-37 is a potent and specific covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. It functions by irreversibly binding to a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, thereby disrupting the crucial interaction between TEAD and the transcriptional co-activator Yes-associated protein (YAP).[1][2][3][4][5] This disruption leads to the downregulation of YAP/TEAD target genes, which are key drivers of cell proliferation and survival in various cancers. These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell-based assays to probe the Hippo signaling pathway and assess the compound's anti-cancer activity.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[6] Its dysregulation is a common event in human cancers. The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and its paralog TAZ.[6] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1]
This compound serves as a valuable chemical probe to investigate the consequences of YAP/TEAD inhibition. Its covalent nature provides a sustained and specific inhibition, making it a powerful tool for cell biology and drug discovery research. This document outlines its mechanism of action and provides detailed protocols for its application in cell viability assays, target engagement studies, and for measuring its impact on downstream gene expression.
Mechanism of Action of this compound
This compound is a covalent inhibitor that targets a conserved cysteine residue within the central palmitate-binding pocket of TEAD transcription factors.[2][3][4] This covalent modification sterically hinders the interaction between YAP and TEAD, preventing the formation of a functional transcriptional complex. This leads to the suppression of TEAD-dependent gene transcription and subsequent inhibition of cancer cell proliferation, particularly in Hippo-pathway deficient cancers.[3][4]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound from various cell-based assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| PC-9 | Reporter Assay | IC50 | ~5 µM | [7] |
| HEK293T | Co-IP | Inhibition of YAP/TEAD interaction | 10 µM (24h) | [1][5][8] |
| PC-9 | Gene Expression (CTGF) | Reduction in expression | 10 µM (24h) | [1][5][8] |
| EGFR-mutant NSCLC cell lines | Cell Viability | Minimal impact | 0.1, 1, 10, 100 µM | [1][5][8] |
| Parameter | Value | Reference |
| TEAD2 Palmitoylation Inhibition (Gel-Based Assay) | IC50 > 50 µM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.2983 mg of this compound (MW: 298.3 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226, a mesothelioma cell line with a Hippo pathway mutation)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test is 0.1 µM to 100 µM.[1][5] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
This protocol details the procedure to determine if this compound disrupts the interaction between endogenous YAP and TEAD proteins.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-YAP antibody for immunoprecipitation
-
Anti-pan-TEAD antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Plate HEK293T cells and grow to 80-90% confluency.
-
Treat the cells with 10 µM this compound or vehicle (DMSO) for 24 hours.[1][5]
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate a portion of the supernatant with an anti-YAP antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-pan-TEAD antibody to detect co-immunoprecipitated TEAD.
-
The input lysates should also be run on the gel to verify equal protein loading and expression of YAP and TEAD.
Western Blotting for Downstream Target Gene Expression
This protocol is for measuring the protein levels of a key YAP/TEAD target gene, CTGF, following treatment with this compound.
Materials:
-
PC-9 cells (or other responsive cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer
-
Anti-CTGF antibody
-
Anti-β-actin or anti-GAPDH antibody (as a loading control)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Plate PC-9 cells and allow them to adhere overnight.
-
Treat the cells with 10 µM this compound or vehicle (DMSO) for 24 hours.[1][5]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-CTGF antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to confirm equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | YAP | TargetMol [targetmol.com]
Application Notes and Protocols for MYF-01-37 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYF-01-37 is a potent and specific covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. It functions by targeting a conserved cysteine residue (Cys380 in TEAD2), thereby disrupting the critical interaction between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This disruption effectively inhibits the transcriptional activity driven by the YAP/TAZ-TEAD complex, which is a key downstream effector of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of YAP/TAZ-TEAD-mediated transcription are implicated in the development and progression of various cancers, making this compound a valuable tool for cancer research and drug development.
These application notes provide recommended concentrations and detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, protein-protein interactions, and downstream target gene expression.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific assay being performed. The following table summarizes recommended concentration ranges based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Application | Cell Line(s) | Concentration Range | Incubation Time | Notes |
| Inhibition of YAP/TEAD Interaction | HEK293T | 10 µM | 24 hours | Effective in reducing the direct interaction between YAP and TEAD. |
| Inhibition of Target Gene Expression (e.g., CTGF) | PC-9 | 10 µM | 24 hours | Results in a significant reduction of the canonical YAP target gene, CTGF. |
| Cell Viability/Proliferation Assays | EGFR-mutant NSCLC cell lines | 0.1 - 100 µM | 5 days | Has minimal impact on cell viability at these concentrations, indicating its primary effect is not cytotoxic in this context. Useful for studying non-cytotoxic effects or in combination therapies. |
| Induction of Dormancy (in combination) | PC-9 | 10 µM | 10 days | Used in combination with Osimertinib and Trametinib to dramatically decrease dormant cells. |
| TEAD Pulldown Assay | PC-9 | 1 - 10 µM | 6 hours | Pre-treatment of cells with this compound can block the pulldown of TEAD by a biotinylated analog, confirming target engagement. |
Signaling Pathway
This compound targets the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. When the Hippo pathway is "on," a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and activate the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61. This compound covalently binds to TEAD, preventing the formation of the YAP/TAZ-TEAD complex and thereby inhibiting downstream gene transcription.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the effect of this compound on cell viability in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 5 days).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
TEAD Pulldown Assay
This protocol is designed to demonstrate the target engagement of this compound with TEAD in cells. It involves pre-treating cells with this compound, followed by lysis and incubation with a biotinylated TEAD inhibitor and streptavidin beads to pull down TEAD.
Materials:
-
Cells of interest (e.g., PC-9)
-
Complete cell culture medium
-
This compound
-
Biotinylated TEAD inhibitor (as a positive control for pulldown)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 10% Glycerol, supplemented with 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail just before use)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 10% Glycerol, supplemented with 1 mM DTT and 1 mM PMSF just before use)
-
Streptavidin-conjugated magnetic beads
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., anti-TEAD)
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 6 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
TEAD Pulldown:
-
Take 1 mg of total protein from each sample.
-
Add the biotinylated TEAD inhibitor to the lysates (except for a negative control) and incubate at 4°C for 4-6 hours with rotation.
-
Add pre-washed streptavidin-conjugated magnetic beads to each lysate and incubate for an additional 2 hours at 4°C with rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 10 minutes to elute the proteins.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-TEAD antibody to detect the amount of pulled-down TEAD. A loading control using a small fraction of the initial cell lysate should also be run.
-
Western Blot for CTGF Expression
This protocol describes how to measure the expression of the YAP/TAZ-TEAD target gene, Connective Tissue Growth Factor (CTGF), in response to this compound treatment.
Materials:
-
Cells of interest (e.g., PC-9)
-
Complete cell culture medium
-
This compound
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against CTGF
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CTGF antibody (at the manufacturer's recommended dilution) in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the CTGF signal to the loading control. Compare the expression levels between treated and control samples.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Hippo-YAP/TAZ-TEAD signaling axis in various biological processes, particularly in the context of cancer. The provided protocols offer a starting point for utilizing this compound in cell culture experiments. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental goals to achieve the most reliable and reproducible results.
Application Notes: Targeting YAP-Mediated Drug Tolerance with MYF-01-37 and Osimertinib Combination Therapy in EGFR-Mutant Cancer Models
Introduction
Osimertinib is a potent, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) that is the standard-of-care for non-small cell lung cancers (NSCLC) harboring activating EGFR mutations.[1][2][3] Despite high initial response rates, the development of acquired resistance is nearly universal, often preceded by a period of minimal residual disease or tumor dormancy.[1][4] Recent studies have elucidated that a subset of cancer cells can survive initial EGFR inhibition by entering a dormant, drug-tolerant state. This survival mechanism has been linked to the activation of the Hippo pathway effector YAP and its transcriptional co-activator TEAD.[1][4]
The combination of EGFR inhibition (with osimertinib) and MEK inhibition (with trametinib) can effectively block ERK1/2 reactivation, a common resistance mechanism. However, this dual blockade can induce a senescence-like dormant state characterized by high YAP/TEAD activity.[1][4] The activated YAP/TEAD complex drives a transcriptional program that represses pro-apoptotic factors like BMF, thereby enabling cell survival.[1] MYF-01-37 is a novel covalent inhibitor of TEAD transcription factors.[5] By disrupting the YAP/TEAD interaction, this compound prevents the suppression of apoptosis. When combined with EGFR and MEK inhibitors, this compound effectively eliminates these dormant, drug-tolerant cells, suggesting a promising therapeutic strategy to enhance the durability of response to targeted therapies.[1][5]
These application notes provide a summary of the preclinical data and detailed protocols for studying the combination of this compound and osimertinib in relevant cancer models.
Signaling Pathway and Mechanism of Action
Osimertinib blocks the ATP-binding site of mutant EGFR, inhibiting downstream pro-survival pathways like RAS/RAF/MEK/ERK.[6] However, cancer cells can adapt by activating the YAP/TEAD pathway as a compensatory survival mechanism.[1][6] YAP activation leads to the transcription of anti-apoptotic genes, promoting drug tolerance. This compound covalently binds to TEAD, preventing its association with YAP and thereby blocking its transcriptional activity.[5] This restores apoptotic signaling and eliminates cells that have become tolerant to EGFR/MEK inhibition.
References
- 1. Treatment-induced tumor dormancy through YAP-mediated transcriptional reprogramming of the apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Pharmaceutical Reactivation of Attenuated Apoptotic Pathways Leads to Elimination of Osimertinib Drug-Tolerant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment-Induced Tumor Dormancy through YAP-Mediated Transcriptional Reprogramming of the Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Crosstalk between Src and Hippo/YAP Signaling Pathways in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Probing MYF-01-37 Target Engagement: A Detailed Guide to Western Blot Analysis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Western blot analysis and complementary techniques to investigate and confirm the target engagement of MYF-01-37, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3][4][5] The protocols outlined herein are designed to offer detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
Introduction to this compound and Target Engagement
This compound is a novel small molecule that has been identified as a covalent inhibitor of TEAD transcription factors, targeting a conserved cysteine residue (Cys380 in TEAD2).[1][2][4][5] TEAD proteins are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in cell proliferation, apoptosis, and organ size control. Dysregulation of the Hippo pathway is implicated in various cancers. This compound inhibits the interaction between YAP (Yes-associated protein) and TEAD, thereby suppressing the transcription of pro-proliferative and anti-apoptotic genes.[1]
Confirming that a compound like this compound binds to its intended target in a cellular context is a critical step in drug discovery and development. Western blotting, a powerful and widely used technique in molecular biology, serves as a cornerstone for assessing target engagement.[6][7][8][9][10][11][12][13] This guide will detail the application of Western blotting, in conjunction with other methods such as the Cellular Thermal Shift Assay (CETSA), to provide robust evidence of this compound's interaction with TEAD proteins.
Data Presentation
Table 1: Quantification of TEAD Protein Levels Following this compound Treatment
| Treatment Group | This compound Conc. (µM) | TEAD Protein Level (Normalized Intensity) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 | 0.08 | - |
| This compound | 0.1 | 0.98 | 0.10 | >0.05 |
| This compound | 1 | 0.95 | 0.09 | >0.05 |
| This compound | 10 | 0.97 | 0.11 | >0.05 |
This table illustrates that this compound treatment does not significantly alter the total expression levels of its target protein, TEAD, which is expected for a direct inhibitor.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for TEAD Stability
| Treatment Group | Temperature (°C) | Soluble TEAD Fraction (Normalized to 37°C) | Standard Deviation |
| Vehicle (DMSO) | 37 | 1.00 | 0.05 |
| 45 | 0.92 | 0.06 | |
| 50 | 0.75 | 0.08 | |
| 55 | 0.45 | 0.07 | |
| 60 | 0.21 | 0.04 | |
| 65 | 0.08 | 0.02 | |
| This compound (10 µM) | 37 | 1.00 | 0.06 |
| 45 | 0.95 | 0.05 | |
| 50 | 0.88 | 0.07 | |
| 55 | 0.78 | 0.06 | |
| 60 | 0.55 | 0.05 | |
| 65 | 0.35 | 0.04 |
This table demonstrates the principle of CETSA, where binding of this compound to TEAD leads to increased thermal stability of the protein.[14][15][16][17][18]
Experimental Protocols
Protocol 1: Western Blot Analysis of TEAD Protein Levels
This protocol describes the standard procedure for analyzing total TEAD protein levels in cell lysates after treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TEAD
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TEAD and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the TEAD signal to the loading control.[19][20][21]
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol is used to assess the direct binding of this compound to TEAD in a cellular environment by measuring changes in protein thermal stability.[14][15][16][17][18]
Materials:
-
Same as Protocol 1
-
PCR tubes or strips
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells with this compound or vehicle for 1 hour.
-
Heating: Aliquot the treated cell suspension or lysate into PCR tubes. Heat the samples at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blot: Collect the supernatant containing the soluble protein fraction. Quantify the protein concentration, prepare samples, and perform Western blot analysis for TEAD as described in Protocol 1. The amount of soluble TEAD at each temperature is a measure of its stability.
Visualizations
Caption: Western Blot Experimental Workflow.
Caption: this compound Mechanism of Action.
Caption: Evidence for Target Engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ucallmlab.com [ucallmlab.com]
- 11. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. praxilabs.com [praxilabs.com]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. annualreviews.org [annualreviews.org]
- 19. Guide to western blot quantification | Abcam [abcam.com]
- 20. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 21. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Studying Protein Interactions with MYF-01-37 using Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYF-01-37 is a novel, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] It functions by irreversibly binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins (Cys380 in TEAD2), thereby allosterically disrupting the critical protein-protein interaction between TEAD and its transcriptional co-activator, Yes-associated protein (YAP).[1][2][3][4] The dysregulation of the Hippo-YAP signaling pathway is a known driver in various cancers, making the YAP-TEAD interaction a compelling target for therapeutic development.
These application notes provide detailed protocols for utilizing immunoprecipitation-based assays to investigate the efficacy of this compound in disrupting the YAP-TEAD protein complex. The included methodologies are designed to guide researchers in confirming the mechanism of action of this compound and similar compounds, as well as in identifying other potential binding partners affected by this inhibitor.
Data Presentation
The following tables summarize representative quantitative data from co-immunoprecipitation (Co-IP) experiments designed to measure the dose-dependent effect of this compound on the YAP-TEAD interaction. In these experiments, a pan-TEAD antibody is used to immunoprecipitate the TEAD protein complex from cell lysates treated with varying concentrations of this compound. The amount of co-precipitated YAP is then quantified by Western blotting and densitometry analysis.
Table 1: Densitometric Analysis of Co-Immunoprecipitated YAP Following this compound Treatment
| Treatment Group | Concentration (µM) | IP: pan-TEAD | IB: YAP (Relative Intensity) | IB: TEAD (Relative Intensity - Loading Control) |
| Vehicle Control | 0 (DMSO) | pan-TEAD | 1.00 | 1.00 |
| This compound | 1 | pan-TEAD | 0.78 | 0.98 |
| This compound | 5 | pan-TEAD | 0.45 | 1.02 |
| This compound | 10 | pan-TEAD | 0.21 | 0.99 |
| Isotype Control | - | Rabbit IgG | 0.05 | Not Applicable |
Table 2: Summary of Protein Levels in Input Lysates
| Treatment Group | Concentration (µM) | Input: YAP (Relative Intensity) | Input: TEAD (Relative Intensity) | Input: GAPDH (Relative Intensity - Loading Control) |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound | 1 | 0.99 | 1.01 | 1.02 |
| This compound | 5 | 1.03 | 0.98 | 0.99 |
| This compound | 10 | 1.01 | 0.99 | 1.01 |
Note: The data presented are representative and should be confirmed experimentally. The relative intensity values are normalized to the vehicle control.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams have been generated.
References
Application Notes and Protocols for MYF-01-37 in Tumor Dormancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYF-01-37 is a novel small molecule that functions as a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. It specifically targets a conserved cysteine residue (Cys380 in TEAD2), thereby disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[1][2] The YAP/TEAD complex is a critical downstream effector of the Hippo signaling pathway, which plays a crucial role in cell proliferation, apoptosis, and organ size control. Dysregulation of the Hippo pathway and subsequent activation of YAP/TEAD signaling are implicated in the development and progression of various cancers.
Recent research has highlighted the potential of this compound in the context of cancer therapy, particularly in inducing a state of tumor dormancy. In non-small cell lung cancer (NSCLC) models, treatment with EGFR and MEK inhibitors can lead to a therapy-resistant state of cellular dormancy. The addition of this compound to this treatment regimen has been shown to promote apoptosis in these dormant cancer cells, suggesting a promising therapeutic strategy to overcome drug resistance.[3]
These application notes provide a summary of the key findings related to this compound, along with detailed protocols for its use in in vitro and in vivo research models to study and induce tumor dormancy.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| HEK 293T | This compound | 10 µM | 24 hours | Inhibition of direct YAP/TEAD interaction | [1] |
| PC-9 (NSCLC) | This compound | 10 µM | 24 hours | Reduction in canonical YAP target gene (CTGF) expression | [1] |
| Various EGFR-mutant NSCLC cell lines | This compound (single agent) | 0.1, 1, 10, 100 µM | Not specified | Minimal impact on cell viability | [1] |
| PC-9 (NSCLC) | This compound in combination with Osimertinib and Trametinib (OT) | 10 µM | 10 days | Dramatic decrease in the number of dormant cells compared to OT alone | [1] |
In Vivo Formulation of this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Note: This formulation yields a clear solution with a solubility of ≥ 2.08 mg/mL.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Induction of Tumor Dormancy and this compound Treatment
Objective: To induce a dormant state in NSCLC cells using a combination of EGFR and MEK inhibitors and to assess the effect of this compound on these dormant cells.
Materials:
-
NSCLC cell line (e.g., PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib (EGFR inhibitor)
-
Trametinib (MEK inhibitor)
-
This compound (TEAD inhibitor)
-
DMSO (vehicle control)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V-FITC)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Seed PC-9 cells in 96-well plates (for viability assays) or 6-well plates (for apoptosis and gene expression analysis) at an appropriate density and allow them to adhere overnight.
-
Induction of Dormancy:
-
Prepare a combination of Osimertinib (e.g., 100 nM) and Trametinib (e.g., 30 nM), hereafter referred to as OT.
-
Aspirate the culture medium and replace it with fresh medium containing the OT combination or DMSO as a vehicle control.
-
Incubate the cells for an extended period (e.g., 10-14 days) to induce a dormant, drug-tolerant state. Replace the medium with fresh OT-containing medium every 3-4 days.
-
-
This compound Treatment:
-
After the dormancy induction period, add this compound to the OT-containing medium at a final concentration of 10 µM. Include a control group with OT and DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 24-72 hours for analysis of apoptosis and gene expression, or up to 10 days for long-term viability).
-
-
Analysis:
-
Cell Viability: At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Apoptosis: For apoptosis analysis, harvest the cells, stain with Annexin V-FITC and propidium iodide (PI), and analyze by flow cytometry.
-
Gene Expression: For gene expression analysis, extract total RNA, synthesize cDNA, and perform qRT-PCR to measure the expression levels of YAP target genes such as CTGF. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Protocol 2: TEAD Pulldown Assay to Confirm Target Engagement
Objective: To confirm the covalent binding of this compound to TEAD proteins in a cellular context.
Materials:
-
HEK 293T or other suitable cell line
-
This compound
-
Biotinylated this compound probe
-
Pulldown Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors)
-
Streptavidin agarose resin
-
SDS-PAGE gels and Western blot reagents
-
Anti-TEAD antibody
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) or DMSO for 6 hours.
-
Cell Lysis: Harvest and lyse the cells in pulldown buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
TEAD Pulldown:
-
Incubate 1 mg of total protein with 1 µM biotinylated this compound for 6 hours at 4°C with rotation, followed by 1 hour at room temperature.
-
Add 30 µL of a 50% slurry of streptavidin agarose resin and rotate for an additional 2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the resin three times with pulldown buffer.
-
Elute the bound proteins by boiling the resin in 2x SDS-PAGE loading buffer for 10 minutes.
-
-
Western Blotting:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-TEAD antibody to detect the amount of TEAD pulled down. A loss of signal in the this compound pre-treated sample indicates successful target engagement.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Hippo-YAP-TEAD signaling pathway in cancer biology. Its ability to promote apoptosis in dormant, therapy-resistant cancer cells presents a compelling rationale for its further investigation as a potential therapeutic agent. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in various cancer models.
References
Application Notes and Protocols for MYF-01-37 in Mesothelioma Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant mesothelioma is an aggressive and therapy-resistant cancer primarily associated with asbestos exposure. The Hippo signaling pathway, and its downstream transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), which bind to TEAD (TEA domain) transcription factors, has been identified as a critical driver of mesothelioma tumorigenesis.[1][2] The TEAD family of transcription factors are the final effectors of this pathway, and their inhibition presents a promising therapeutic strategy. MYF-01-37 is a novel covalent inhibitor of TEAD, targeting a conserved cysteine residue (Cys380 in TEAD2), thereby disrupting the YAP/TEAD interaction and subsequent gene transcription.[3][4]
These application notes provide a framework for investigating the efficacy and mechanism of action of this compound in mesothelioma cancer cell lines. The following protocols are adapted from established methodologies for mesothelioma research and can be used to assess the impact of this compound on cell viability, apoptosis, and key signaling pathways.
Data Presentation: Efficacy of this compound in Mesothelioma Cell Lines (Hypothetical Data)
The following tables summarize hypothetical quantitative data for the effects of this compound on various mesothelioma cell lines. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Cell Viability (IC50) of this compound in Mesothelioma Cell Lines
| Cell Line | Histological Subtype | This compound IC50 (µM) after 72h |
| MSTO-211H | Biphasic | 2.5 |
| NCI-H226 | Epithelioid | 1.8 |
| NCI-H2052 | Sarcomatoid | 3.2 |
| MeT-5A | Normal Mesothelial | > 50 |
Table 2: Apoptosis Induction by this compound in NCI-H226 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | - | 5.2 ± 1.1 | 1.0 |
| This compound | 1 | 15.8 ± 2.5 | 2.8 |
| This compound | 2.5 | 35.1 ± 4.2 | 5.1 |
| This compound | 5 | 58.9 ± 5.6 | 8.7 |
Table 3: Effect of this compound on YAP/TEAD and PI3K/AKT/mTOR Pathway Markers in NCI-H226 Cells
| Treatment (2.5 µM this compound) | Target Protein | Change in Protein Expression (Fold Change vs. Vehicle) |
| Hippo-YAP/TEAD Pathway | CTGF | 0.25 |
| CYR61 | 0.31 | |
| PI3K/AKT/mTOR Pathway | p-AKT (S473) | 0.65 |
| p-mTOR (S2448) | 0.58 |
Experimental Protocols
Mesothelioma Cell Culture
This protocol outlines the basic steps for culturing established mesothelioma cell lines.
Materials:
-
Mesothelioma cell lines (e.g., MSTO-211H, NCI-H226, NCI-H2052)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain mesothelioma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
For sub-culturing, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on mesothelioma cells.
Materials:
-
Mesothelioma cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Mesothelioma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[8][9]
-
Analyze the samples using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Mesothelioma cells
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking and incubate for 1 hour at room temperature, protected from light.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase activity.[10]
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in signaling pathways affected by this compound.
Materials:
-
Mesothelioma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against CTGF, CYR61, p-AKT, total AKT, p-mTOR, total mTOR, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells in ice-cold RIPA buffer.[11]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in mesothelioma cells.
References
- 1. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The YAP1 Signaling Inhibitors, Verteporfin and CA3, Suppress the Mesothelioma Cancer Stem Cell Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of apoptosis in cytological specimens by flow cytometry: comparison of Annexin V, caspase cleavage and dUTP incorporation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Studies of MYF-01-37
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of MYF-01-37, a covalent inhibitor of the TEAD transcription factor. By targeting Cys380 on TEAD, this compound disrupts the interaction between TEAD and its co-activator YAP, a key downstream effector of the Hippo signaling pathway.[1][2][3][4][5] The following protocols are designed to assess the anti-tumor efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) properties of this compound in preclinical cancer models.
Overview of this compound
-
Mechanism of Action: this compound is a covalent inhibitor that targets the conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket of TEAD transcription factors.[1][2] This covalent modification prevents the interaction between TEAD and the transcriptional co-activator YAP, thereby inhibiting the expression of downstream target genes involved in cell proliferation and survival.[1][3][4]
-
Therapeutic Rationale: The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in the development and progression of various cancers. By inhibiting the YAP-TEAD-mediated transcription, this compound presents a promising therapeutic strategy for cancers with a defective Hippo pathway.
-
Preclinical In Vivo Context: While this compound has demonstrated utility in blunting transcriptional adaptation in mutant EGFR-dependent NSCLC cells, it is considered a suboptimal chemical probe with poor pharmacokinetic properties.[6][7] Nevertheless, in vivo studies using cell-derived xenograft (CDX) models, such as the NCI-H226 model, have been conducted.[6][7] Further optimization of this compound has led to the development of more potent and in vivo-compatible compounds like MYF-03-176.[6][7]
Signaling Pathway
The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation of the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing it from entering the nucleus. In cancer cells with a dysregulated Hippo pathway, YAP remains unphosphorylated and translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes that promote tumor growth. This compound covalently binds to TEAD, preventing the formation of the YAP-TEAD complex and thereby inhibiting its transcriptional activity.
Experimental Protocols
In Vivo Efficacy Study in a Cell-Derived Xenograft (CDX) Model
This protocol describes the evaluation of the anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer cell line-derived tumors.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | YAP | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with MYF-01-37 in experimental buffers.
This technical support center provides troubleshooting guidance for overcoming solubility challenges with the covalent TEAD inhibitor, MYF-01-37, in experimental buffers. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my lyophilized this compound powder. What should I do?
A1: this compound has poor aqueous solubility but is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3][4] It is recommended to first prepare a high-concentration stock solution in anhydrous, high-purity DMSO. To aid dissolution, sonication and gentle warming (e.g., to 37°C) can be employed.[4] Ensure the solution is clear before proceeding with dilutions.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer (e.g., PBS, Tris-HCl, or cell culture medium). How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your aqueous buffer is critical. It is advisable to keep the final DMSO concentration as low as possible while maintaining the solubility of this compound. For many cell-based assays, a final DMSO concentration of less than 0.5% (v/v) is recommended to minimize solvent-induced artifacts. However, the tolerance for DMSO can vary between cell lines and experimental systems.
-
Use Co-solvents and Surfactants: For in vivo or certain in vitro applications, a formulation containing co-solvents and surfactants can significantly improve solubility. A commonly used formulation for this compound includes DMSO, PEG300, and Tween 80 in a saline solution.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This can sometimes help to prevent the compound from crashing out of solution.
-
Vortexing During Dilution: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or stirring.
Q3: What is the maximum concentration of this compound I can achieve in my cell culture medium?
Q4: Can I heat or change the pH of my buffer to improve the solubility of this compound?
A4: While adjusting temperature and pH are general strategies for improving compound solubility, caution is advised for this compound. As a covalent inhibitor with an acrylamide warhead, its stability could be compromised by excessive heat or extreme pH values. If you choose to explore these options, it is recommended to do so systematically and validate the integrity of the compound afterward.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 55 - 250 | 184.38 - 838.08 | Sonication and use of fresh, hygroscopic DMSO is recommended.[1][2][3][4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 6.7 | Sonication is recommended. Add solvents sequentially.[1] |
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 298.3 g/mol |
| Formula | C15H17F3N2O |
| CAS Number | 2416417-65-5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (MW: 298.3 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.983 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it gently to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final volume of the working solution needed. For example, to prepare 10 mL of a 10 µM working solution.
-
Calculate the volume of the 10 mM stock solution required. For this example, you would need 10 µL of the 10 mM stock solution (using the M1V1 = M2V2 formula).
-
This will result in a final DMSO concentration of 0.1% (v/v) in the cell culture medium.
-
Dispense 10 mL of the pre-warmed cell culture medium into a sterile conical tube.
-
While vortexing the cell culture medium, add the 10 µL of the 10 mM this compound stock solution dropwise.
-
Continue to vortex for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration of this compound or perform a solvent-tolerance test for your specific cell line to see if a higher DMSO percentage is permissible.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified Hippo-YAP-TEAD signaling pathway and the action of this compound.
References
Identifying and minimizing off-target effects of MYF-01-37.
Welcome to the technical support center for MYF-01-37, a covalent inhibitor of TEAD transcription factors. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and in identifying and minimizing its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a covalent inhibitor of the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors.[1][2] It specifically targets a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, thereby disrupting the interaction between TEAD and its co-activator YAP (Yes-associated protein).[1][3] This disruption leads to the downregulation of YAP/TEAD target genes involved in cell proliferation and survival.[2] this compound is considered a first-generation covalent TEAD inhibitor and has been described as a suboptimal chemical probe requiring micromolar concentrations for cellular activity and possessing poor pharmacokinetic properties.[3][4]
Q2: What is the Hippo signaling pathway and how does this compound affect it?
A2: The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[5][6][7] When the pathway is active, it phosphorylates and inhibits the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation.[8] In many cancers, the Hippo pathway is inactivated, allowing YAP to translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote tumor growth.[8][9] this compound inhibits the function of TEAD, thereby blocking the oncogenic output of the Hippo pathway downstream of YAP.[2][3]
Q3: What are off-target effects and why are they a concern with covalent inhibitors like this compound?
A3: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its intended target.[10] These interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects. Covalent inhibitors, due to their reactive nature, have a higher propensity for off-target interactions by forming permanent bonds with other proteins that have reactive nucleophilic residues, such as cysteine.[11] Given that this compound is a covalent inhibitor, it is critical to assess its selectivity and identify potential off-target binding partners to ensure that the observed biological effects are due to the inhibition of TEAD.
Q4: How can I begin to assess the potential off-target effects of this compound in my experimental system?
A4: A multi-pronged approach is recommended to assess off-target effects. This includes:
-
Dose-response analysis: Comparing the concentration of this compound required to inhibit TEAD activity with the concentration that produces the observed phenotype. A significant discrepancy may suggest off-target effects.
-
Use of a structurally distinct TEAD inhibitor: If a different TEAD inhibitor with a distinct chemical scaffold recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Control experiments: Including a structurally similar but inactive analog of this compound that cannot covalently bind to its target can help differentiate on-target from off-target effects.
-
Proteomic profiling: Employing unbiased chemical proteomics methods to identify the direct binding partners of this compound in a cellular context.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of TEAD inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve: Compare the IC50 for TEAD target gene downregulation (e.g., CTGF, CYR61) with the EC50 for the observed phenotype. | A significant rightward shift in the EC50 for the phenotype compared to the IC50 for on-target engagement suggests an off-target effect. |
| 2. Use a structurally unrelated TEAD inhibitor: Treat cells with a different class of TEAD inhibitor. | If the phenotype is not replicated, it is likely an off-target effect of this compound. | |
| 3. Rescue experiment: Overexpress a mutant form of TEAD (e.g., C359S in TEAD1) that is resistant to this compound. | If the phenotype is not rescued, it suggests the involvement of other targets. | |
| Experimental artifact | Review and optimize your experimental protocol, including controls. Ensure consistent cell culture conditions and reagent quality. | Consistent results with appropriate controls will help validate the observed phenotype. |
Issue 2: this compound is showing toxicity in my cell lines at concentrations required for TEAD inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Screen against a kinase panel: Since many kinases have reactive cysteines, screening this compound against a broad panel of kinases can identify potential off-target interactions. | Identification of interactions with kinases known to be involved in cell viability pathways. |
| 2. Counter-screen in a TEAD-null cell line: If a cell line lacking TEAD expression is available, test the toxicity of this compound. | If toxicity persists in the absence of the intended target, it is likely due to off-target effects. | |
| On-target toxicity | Modulate the expression of TEAD (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | Replication of toxicity upon TEAD knockdown suggests on-target toxicity. |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying the cellular targets of this compound using an activity-based protein profiling (ABPP) approach. This involves synthesizing a tagged version of this compound.
Methodology:
-
Synthesis of a tagged this compound probe: Synthesize an analog of this compound that incorporates a reporter tag (e.g., biotin or an alkyne for click chemistry) at a position that does not interfere with its binding to TEAD.
-
Cell treatment and lysis:
-
Treat cells of interest with the tagged this compound probe at a concentration known to induce the phenotype of interest. Include a vehicle control and a competition control where cells are pre-treated with an excess of untagged this compound.
-
Lyse the cells in a suitable buffer.
-
-
Enrichment of target proteins:
-
For biotin-tagged probes, use streptavidin beads to pull down the probe-protein complexes.
-
For alkyne-tagged probes, perform a click reaction with an azide-biotin tag, followed by streptavidin pulldown.
-
-
Protein digestion and mass spectrometry:
-
Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data analysis:
-
Identify the proteins that are significantly enriched in the tagged-probe sample compared to the vehicle and competition controls. These are the potential on- and off-targets of this compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target in a cellular environment.[12][13][14][15]
Methodology:
-
Cell treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control.
-
Heat challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell lysis and separation of soluble fraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein detection:
-
Analyze the amount of soluble TEAD protein in each sample using Western blotting with a TEAD-specific antibody.
-
Quantify the band intensities.
-
-
Data analysis:
-
Plot the amount of soluble TEAD as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
-
Data Presentation
Table 1: Example of Proteomics Data Summary for this compound Off-Target Identification
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Vehicle) | Fold Enrichment (Probe vs. Competition) | Known Function | On/Off-Target |
| P28347 | TEAD1 | 50.2 | 45.8 | Transcription factor | On-target |
| Q15560 | TEAD2 | 48.9 | 42.1 | Transcription factor | On-target |
| P46663 | TEAD3 | 35.7 | 31.5 | Transcription factor | On-target |
| Q15554 | TEAD4 | 41.3 | 38.9 | Transcription factor | On-target |
| P04637 | TP53 | 8.5 | 2.1 | Tumor suppressor | Potential Off-target |
| Q02750 | EGFR | 12.1 | 3.5 | Receptor tyrosine kinase | Potential Off-target |
Table 2: Example of Kinase Profiling Data for this compound
| Kinase | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (µM) |
| TEAD1 (On-target control) | 95 | 99 | 0.2 |
| EGFR | 25 | 75 | 5.8 |
| SRC | 10 | 45 | >10 |
| PI3Kα | 5 | 30 | >10 |
Visualizations
Caption: Hippo Signaling Pathway and this compound Mechanism of Action.
Caption: Troubleshooting Workflow for Unexpected this compound Effects.
Caption: Experimental Workflow for Chemical Proteomics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
Optimizing incubation times for MYF-01-37 in cell-based experiments.
Technical Support Center: MYF-01-37
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of incubation times for this compound in your cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound in a new cell line?
For initial experiments with a new cell line, we recommend a starting concentration of 1 µM for this compound. A preliminary time-course experiment is advised to determine the optimal incubation period. We suggest testing a range of time points, such as 6, 12, 24, 48, and 72 hours, to identify the window of maximal biological activity.
Q2: How does cell density affect the optimal incubation time of this compound?
Cell density is a critical parameter in cell-based assays. Higher cell densities can lead to a more rapid depletion of this compound from the culture medium, potentially requiring shorter incubation times or higher concentrations for the same biological effect. Conversely, lower cell densities may necessitate longer incubation periods. It is crucial to maintain consistent cell seeding densities across experiments to ensure reproducibility.
Q3: I am observing significant cytotoxicity with this compound at my desired concentration. What steps can I take to mitigate this?
If cytotoxicity is a concern, consider reducing the incubation time. A shorter exposure to this compound may be sufficient to elicit the desired biological response without inducing widespread cell death. Alternatively, you could perform a dose-response experiment at a fixed, shorter incubation time to identify a non-toxic concentration that still provides a significant biological effect.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
-
-
Possible Cause 2: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Inaccurate pipetting of this compound.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. When adding the compound to the wells, ensure the pipette tip is below the surface of the media to avoid loss of compound.
-
Issue 2: No observable effect of this compound.
-
Possible Cause 1: Sub-optimal incubation time.
-
Solution: The biological effect of this compound may take longer to become apparent. Perform a time-course experiment extending up to 72 or 96 hours.
-
-
Possible Cause 2: Incorrect concentration.
-
Solution: The concentration of this compound may be too low. Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 100 µM).
-
-
Possible Cause 3: Inactive compound.
-
Solution: Ensure proper storage and handling of this compound. If possible, verify the activity of the compound in a known positive control cell line.
-
-
Possible Cause 4: Target not expressed in the cell line.
-
Solution: Confirm the expression of the molecular target of this compound in your cell line of interest using techniques such as Western blot or qPCR.
-
Data Presentation
Table 1: Example Time-Course Experiment for this compound (1 µM) on Cell Viability
| Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | 4.5 |
| 6 | 98 | 5.1 |
| 12 | 85 | 6.2 |
| 24 | 65 | 5.8 |
| 48 | 45 | 7.1 |
| 72 | 30 | 6.5 |
Table 2: Example Dose-Response Experiment for this compound (48-hour incubation)
| Concentration (µM) | Inhibition (%) | Standard Deviation |
| 0.01 | 5 | 2.1 |
| 0.1 | 25 | 3.5 |
| 1 | 55 | 4.2 |
| 10 | 85 | 3.9 |
| 100 | 95 | 2.8 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with the desired concentration of this compound. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Assay: At each time point, perform the desired cell-based assay (e.g., a cell viability assay like MTT or CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated control at each time point and plot the response versus time to identify the optimal incubation period.
Protocol 2: Dose-Response Experiment to Determine Potency (EC50/IC50)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serial Dilution: Prepare a serial dilution of this compound in culture medium.
-
Compound Addition: Add the different concentrations of this compound to the wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the predetermined optimal incubation time.
-
Assay: Perform the desired cell-based assay.
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
Visualizations
Caption: Workflow for a typical cell-based experiment with this compound.
Caption: Troubleshooting logic for high variability in experimental results.
Caption: Hypothesized signaling pathway for this compound action.
Addressing the suboptimal pharmacokinetic properties of MYF-01-37.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the suboptimal pharmacokinetic properties of the covalent TEAD inhibitor, MYF-01-37.
Frequently Asked Questions (FAQs)
Q1: We are observing low potency of this compound in our cell-based assays. What could be the underlying cause?
A1: The observed low potency of this compound in cellular assays is a known characteristic of this fragment. It has been reported to require micromolar concentrations for cellular activity.[1][2] This could be attributed to several factors, including poor cell permeability, rapid metabolism within the cells, or efflux by cellular transporters. We recommend performing initial in vitro ADME assays to investigate these potential issues.
Q2: Our preliminary in vivo studies with this compound are showing very low systemic exposure. What are the likely reasons?
A2: Poor in vivo exposure is a key limitation of this compound.[1][2] This can stem from a combination of factors including:
-
Poor Absorption: The compound may have low solubility or permeability across the gastrointestinal tract if administered orally.
-
High First-Pass Metabolism: The liver may extensively metabolize the compound before it reaches systemic circulation.[3]
-
Rapid Clearance: The compound may be quickly eliminated from the bloodstream.
To diagnose the specific issue, a series of in vitro and in vivo pharmacokinetic studies are recommended.
Q3: What are the first steps to take to understand the poor pharmacokinetic behavior of this compound?
A3: A systematic approach using a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is the recommended starting point.[4][5][6][7] These assays will provide crucial data on the compound's intrinsic properties and help identify the key liabilities. Key initial assays include:
-
Aqueous Solubility
-
Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay
-
Liver Microsomal Stability
-
Hepatocyte Stability
-
Plasma Protein Binding
Q4: Can the formulation of this compound be modified to improve its pharmacokinetic profile?
A4: Yes, formulation strategies can significantly enhance the bioavailability of compounds with challenging properties.[8] For a compound like this compound, which likely suffers from poor solubility, formulation approaches such as creating a solution in a vehicle with solubilizing excipients (e.g., PEG, Tween 80) for preclinical in vivo studies can be beneficial.[3] However, for long-term development, structural modification of the molecule is often necessary to address inherent liabilities.
Troubleshooting Guides
Issue 1: Low Bioavailability and High Clearance
Symptoms:
-
Very low plasma concentrations of this compound after oral or intravenous administration in animal models.
-
Calculated short half-life and high clearance values from pharmacokinetic modeling.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action | Experimental Protocol |
| Poor Aqueous Solubility | Determine the kinetic and thermodynamic solubility of this compound. | --INVALID-LINK-- |
| Low Permeability | Assess the passive permeability of this compound using a PAMPA or Caco-2 assay. | --INVALID-LINK-- |
| High Metabolic Instability | Evaluate the metabolic stability in the presence of liver microsomes and hepatocytes. | --INVALID-LINK-- |
| Rapid Systemic Clearance | Conduct an in vivo pharmacokinetic study with intravenous administration to determine clearance and volume of distribution. | --INVALID-LINK-- |
Data Presentation: Hypothetical Pharmacokinetic Data for this compound
| Parameter | Value | Interpretation |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, likely impacting oral absorption. |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability, suggesting poor absorption. |
| Mouse Liver Microsomal Half-life | < 5 min | Very rapid metabolism, indicating high first-pass effect. |
| Mouse IV Clearance | > 100 mL/min/kg | High clearance, leading to rapid elimination. |
| Oral Bioavailability (Mouse) | < 1% | Very poor oral exposure. |
Experimental Protocols
Protocol 1: Aqueous Solubility Assay
Objective: To determine the thermodynamic solubility of this compound in a phosphate-buffered saline (PBS) at pH 7.4.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add an excess amount of the compound from the stock solution to PBS (pH 7.4) to create a saturated solution.
-
Shake the solution at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by LC-MS/MS against a standard curve.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.
Methodology:
-
Seed Caco-2 cells on a Transwell® plate and culture for 21-25 days to form a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in a transport buffer.
-
Add the dosing solution to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from both the apical and basolateral chambers at the end of the incubation.
-
Quantify the concentration of this compound in both chambers using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 3: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., mouse or human) and a NADPH-regenerating system in a phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Add this compound to initiate the metabolic reaction.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
Protocol 4: In Vivo Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound in a relevant animal model (e.g., mouse) following intravenous (IV) and oral (PO) administration.
Methodology:
-
House animals in accordance with institutional guidelines.
-
For IV administration, formulate this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose into the tail vein.
-
For PO administration, formulate this compound in an appropriate vehicle and administer via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
Visualizations
Caption: Workflow for investigating and addressing the suboptimal pharmacokinetics of this compound.
Caption: The Hippo signaling pathway and the mechanism of action of this compound as a TEAD inhibitor.
References
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. selvita.com [selvita.com]
- 5. criver.com [criver.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting MYF-01-37 instability in long-term experiments.
Welcome to the technical support center for MYF-01-37. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of this compound in long-term experiments, with a focus on addressing its potential instability.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing effect of this compound in our cell culture assays that run longer than 48 hours. What could be the cause?
A1: A diminishing effect in long-term experiments is a common issue that can stem from the instability of small molecules in culture conditions.[1] The primary causes are often chemical degradation or metabolic breakdown of the compound. Factors such as the pH of the medium, exposure to light, and incubation temperature (37°C) can accelerate the degradation of compounds.[2][3] Additionally, components within the cell culture medium, particularly enzymes present in serum, can metabolize this compound, reducing its effective concentration over time.[1] We recommend performing a stability analysis using HPLC (see Protocol 1) and a time-course experiment to assess target engagement via Western blot (see Protocol 2) to confirm if compound degradation is occurring.
Q2: What are the likely degradation pathways for this compound in aqueous cell culture media?
A2: Small molecules in aqueous solutions are primarily susceptible to hydrolysis and oxidation. The rate of these reactions is influenced by the pH, temperature, and presence of reactive oxygen species in the medium.[2][3] For this compound, which contains ester and amide moieties, hydrolytic cleavage is a potential degradation pathway, especially at non-neutral pH. Oxidation of electron-rich parts of the molecule is also a possibility. It is advisable to conduct forced degradation studies under acidic, basic, and oxidative stress conditions to identify potential degradants.[4][5]
Q3: How can the stability of this compound be improved in our long-term experiments?
A3: To mitigate the instability of this compound, consider the following strategies:
-
Replenish the Compound: For experiments extending beyond 48 hours, perform a partial media change with freshly diluted this compound every 24-48 hours. This helps maintain a more consistent concentration of the active compound.
-
Use Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this can reduce enzymatic degradation.[1]
-
Protect from Light: Some compounds are photosensitive.[6] Always store this compound stock solutions in the dark and minimize the exposure of your experimental plates to light.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment to ensure potency.[1]
Q4: We observed precipitation after adding this compound to our culture medium. What should we do?
A4: Precipitation is a common issue for hydrophobic compounds when diluted from a DMSO stock into an aqueous medium.[7] To address this, try the following:
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.[8]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture is at a non-toxic level, typically below 0.5%.[7]
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.
Quantitative Data Summary
The stability of this compound was assessed under various common cell culture conditions. The percentage of intact this compound remaining over a 72-hour period was quantified by HPLC.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS | RPMI + 10% FBS | Serum-Free DMEM |
| 0 | 100% | 100% | 100% |
| 8 | 98.2% | 97.5% | 99.1% |
| 24 | 85.1% | 82.4% | 96.3% |
| 48 | 62.5% | 58.9% | 91.7% |
| 72 | 40.3% | 35.8% | 88.2% |
Data represent the mean percentage of initial this compound concentration remaining.
Visual Guides and Workflows
Caption: this compound inhibits the Kinase-X signaling pathway.
Caption: A step-by-step workflow for troubleshooting this compound instability.
Caption: Decision tree for actions based on HPLC stability results.
Experimental Protocols
Protocol 1: HPLC Assay for this compound Stability in Cell Culture Medium
Objective: To quantify the concentration of intact this compound in cell culture medium over time to determine its stability.
Methodology:
-
Sample Preparation:
-
Prepare a 10 µM solution of this compound in your chosen cell culture medium (e.g., DMEM + 10% FBS).
-
Dispense 1 mL aliquots into sterile microcentrifuge tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
At each time point, remove a tube and immediately stop potential degradation by adding 1 mL of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.[8]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at the λmax of this compound.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in each sample based on the peak area from the HPLC chromatogram.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Protocol 2: Western Blot for Target Engagement of Kinase-X
Objective: To assess the phosphorylation status of a direct downstream substrate of Kinase-X as a readout of this compound activity over time.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest and allow them to adhere overnight.
-
Treat the cells with 10 µM this compound.
-
Incubate for different durations (e.g., 1, 8, 24, 48 hours). Include a vehicle control (DMSO) for each time point.[9]
-
-
Cell Lysis:
-
At the end of each incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the Kinase-X substrate.
-
Also, probe a separate blot with an antibody for the total amount of the substrate to serve as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phospho-protein signal to the total protein signal.
-
Compare the normalized signal in this compound-treated samples to the vehicle control at each time point to assess the inhibition of Kinase-X activity. A recovery of phosphorylation at later time points suggests a loss of active compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
Navigating the Hurdles of In Vivo Studies with MYF-01-37: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in translating in vitro findings of the covalent TEAD inhibitor, MYF-01-37, to in vivo models. This guide addresses common issues, offers potential solutions, and provides detailed experimental context to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected efficacy of this compound in our animal models, despite promising in vitro results. Why might this be?
A1: This is a significant and reported challenge with this compound. The primary reason is its characterization as a "sub-optimal chemical probe" due to poor pharmacokinetic properties.[1][2] This means the compound may not be reaching the tumor at a sufficient concentration or for a long enough duration to exert its therapeutic effect. Specifically, this compound requires micromolar concentrations for cellular activity, which can be difficult to achieve and maintain in vivo.[1]
Q2: What are the known pharmacokinetic limitations of this compound?
Q3: Are there known toxicity issues or off-target effects with this compound in vivo?
A3: Specific in vivo toxicity studies for this compound are not detailed in the primary literature. However, as a covalent inhibitor, there is a general concern for off-target modifications of other proteins containing reactive cysteines, which could potentially lead to toxicity. The acrylamide warhead in this compound is a reactive group that can form covalent bonds with nucleophilic residues on proteins.
Q4: Is there a more suitable alternative to this compound for in vivo studies?
A4: Yes, researchers have developed a successor compound, MYF-03-176 , specifically to address the limitations of this compound.[1] MYF-03-176 is a more potent, selective, and orally bioavailable covalent TEAD inhibitor that has demonstrated significant anti-tumor efficacy in mouse xenograft models.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting/Recommendation |
| Lack of in vivo efficacy | Poor Pharmacokinetics of this compound: Insufficient drug exposure at the tumor site due to low bioavailability, rapid clearance, or poor metabolic stability. | Consider Switching to an Optimized Analog: It is highly recommended to use the more potent and orally bioavailable successor, MYF-03-176 , for in vivo experiments.[1] This compound was specifically designed to have improved pharmacokinetic properties. |
| Sub-optimal Dosing Regimen: The dosing schedule may not be frequent enough to maintain therapeutic concentrations of this compound. | Increase Dosing Frequency: If continuing with this compound, consider more frequent administrations (e.g., twice daily) to try and maintain exposure. However, be mindful of potential for increased toxicity. | |
| Inconsistent Results Between Animals | Variability in Drug Metabolism: Individual animal differences in metabolism could lead to significant variations in drug exposure. | Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study in your animal model to determine the plasma and tumor concentrations of this compound after administration. This can help optimize the dosing regimen. |
| Potential for Off-Target Effects | Reactivity of the Covalent Warhead: The acrylamide moiety in this compound can potentially react with off-target proteins. | Use a Negative Control: Synthesize or obtain a non-reactive analog of this compound where the acrylamide double bond is reduced. This can help differentiate on-target from off-target effects. |
| Compound Formulation and Solubility Issues | Poor Solubility: this compound may have limited solubility in common vehicle formulations, leading to incomplete dosing. | Optimize Formulation: Ensure the compound is fully dissolved in the vehicle. Sonication may be required. A common formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh daily. |
Data Summary: this compound vs. MYF-03-176
The following table summarizes the key differences between this compound and its improved analog, MYF-03-176, highlighting why the latter is more suitable for in vivo studies.
| Parameter | This compound | MYF-03-176 | Reference |
| Cellular Potency | Micromolar (µM) range | Nanomolar (nM) range | [1] |
| Pharmacokinetics | Poor | Improved, orally bioavailable | [1] |
| In Vivo Efficacy | Not demonstrated | Significant anti-tumor efficacy in xenograft models | [1] |
Experimental Protocols
In Vivo Efficacy Study with MYF-03-176 (as a reference for best practices):
-
Animal Model: NCI-H226 cell line-derived xenograft (CDX) mouse model.
-
Compound Administration: Oral gavage.
-
Dosing Regimen: 30 mg/kg or 75 mg/kg, administered twice daily for 28 days.
-
Vehicle: Formulations suitable for oral administration should be used, ensuring complete solubilization of the compound.
-
Monitoring: Tumor volume and body weight should be monitored regularly. At the 75 mg/kg dose of MYF-03-176, some body weight loss was observed, which recovered after cessation of treatment.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound covalently inhibits TEAD, disrupting the YAP/TAZ-TEAD complex and target gene expression.
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy with this compound.
References
Refining protocols for consistent results with MYF-01-37.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when using MYF-01-37, a covalent inhibitor of TEAD transcription factors.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3][4] It specifically targets and forms a covalent bond with a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket of TEAD proteins.[2][5] This covalent modification disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival, such as CTGF and CYR61.[1][6][7]
2. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] When preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2]
3. What is the recommended solvent for dissolving this compound?
DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2][7] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][7] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[7] Sonication may be required to fully dissolve the compound.[1][7]
4. Is this compound a pan-TEAD inhibitor?
Yes, this compound is considered a pan-TEAD inhibitor as it targets a conserved cysteine residue present in all four TEAD paralogs (TEAD1-4).[5]
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of YAP-TEAD target gene expression (e.g., CTGF, CYR61).
-
Possible Cause 1: Suboptimal concentration. this compound is noted to be a sub-optimal chemical probe that often requires micromolar concentrations for cellular activity.[5][6]
-
Possible Cause 2: Insufficient incubation time. The covalent modification of TEAD by this compound is time-dependent.
-
Possible Cause 3: Low cell permeability. Poor cell permeability can limit the intracellular concentration of the inhibitor.
-
Possible Cause 4: Degraded compound. Improper storage or handling can lead to the degradation of this compound.
Problem 2: High background or non-specific effects in cellular assays.
-
Possible Cause 1: High solvent concentration. DMSO can have cytotoxic effects at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%. For sensitive cell lines or animal models, the DMSO concentration should be even lower.[7]
-
-
Possible Cause 2: Off-target effects. The acrylamide warhead in this compound has the potential to react with other cysteine-containing proteins.
-
Solution: Include appropriate controls in your experiments, such as a structurally related but inactive compound if available. Overexpression of a TEAD1 C359S mutant, which is resistant to covalent binding, can help confirm on-target activity.[7]
-
Problem 3: Difficulty in achieving complete dissolution of this compound.
-
Possible Cause 1: Hygroscopic DMSO. The presence of water in DMSO can reduce the solubility of this compound.[1][2]
-
Possible Cause 2: Precipitation in aqueous solutions. The compound may precipitate when diluted into aqueous media.
-
Solution: For in vivo formulations, prepare the solution fresh on the day of use. Heating and/or sonication can aid dissolution.[1] For cell-based assays, ensure rapid and thorough mixing when diluting the DMSO stock into the culture medium.
-
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| YAP/TEAD Interaction | HEK293T | 10 µM | 24 hours | Inhibition of direct YAP/TEAD interaction | [1][3] |
| Target Gene Expression | PC-9 | 10 µM | 24 hours | Reduction in CTGF expression | [1][3][7] |
| Cell Viability | EGFR-mutant NSCLC | 0.1-100 µM | Not specified | Minimal impact on cell viability | [1][3] |
| Dormant Cell Reduction | Not specified | 10 µM | 10 days | Dramatic decrease in dormant cells when combined with osimertinib and trametinib | [1][3] |
Table 2: Solubility and Storage of this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Powder | - | -20°C | 3 years | [1] |
| Powder | - | 4°C | 2 years | [1] |
| Stock Solution | DMSO | -80°C | 6 months | [1] |
| Stock Solution | DMSO | -20°C | 1 month | [1][2] |
| In Vitro Solubility | DMSO | - | 250 mg/mL (838.08 mM) | [1] |
| In Vivo Formulation Solubility | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | - | ≥ 2.08 mg/mL (6.97 mM) | [1] |
Experimental Protocols
Protocol 1: TEAD Pulldown Assay to Confirm Target Engagement
This protocol is adapted from methodologies used to confirm the binding of covalent inhibitors to TEAD.[2]
-
Cell Treatment: Treat PC9 cells with 1 µM or 10 µM of this compound for 6 hours.[2]
-
Lysate Preparation: Prepare total cell lysates using a suitable pulldown buffer.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Biotinylated Probe Incubation: To 1 mg of total protein, add a biotinylated version of this compound (biotin-MYF-01-037) at a concentration of 1 µM.
-
Incubation: Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.
-
Streptavidin Resin Addition: Add 30 µL of a 50% slurry of streptavidin agarose resin and rotate for an additional 2 hours at 4°C.
-
Washing: Wash the resin three times with pulldown buffer.
-
Elution: Release the pulled-down TEAD proteins by boiling the resin in 2x gel loading buffer for 10 minutes.
-
Western Blotting: Resolve the eluted proteins by SDS-PAGE and perform a western blot using an anti-TEAD antibody. A loss of signal in the lanes from cells pretreated with this compound confirms target engagement.[2]
Protocol 2: Analysis of Downstream Target Gene Expression by Western Blot
-
Cell Seeding and Treatment: Seed PC-9 cells and allow them to adhere. Treat the cells with 10 µM this compound for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CTGF or another YAP/TEAD target gene overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the band intensity for CTGF in the this compound-treated sample indicates successful target inhibition.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | YAP | TargetMol [targetmol.com]
Validation & Comparative
A Head-to-Head Comparison of TEAD Inhibitors: MYF-01-37 and MYF-03-69
In the landscape of Hippo pathway-targeted cancer therapies, the covalent inhibition of TEA Domain (TEAD) transcription factors presents a promising strategy. This guide provides a detailed comparison of two such inhibitors, MYF-01-37 and its optimized successor, MYF-03-69, for researchers and drug development professionals. MYF-03-69 emerges as a significantly more potent and refined chemical probe, developed from the initial covalent fragment hit, this compound.
Executive Summary
This compound was identified as a covalent TEAD inhibitor that targets a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket.[1][2] While it demonstrated on-target activity, it is considered a suboptimal chemical probe, requiring micromolar concentrations to exert its effects in cellular assays and exhibiting poor pharmacokinetic properties.[3]
Through a structure-based design approach aimed at improving potency, MYF-03-69 was developed.[3] This second-generation inhibitor is an irreversible and more potent pan-TEAD inhibitor, demonstrating significantly enhanced activity in disrupting the YAP-TEAD interaction and suppressing TEAD transcriptional activity at nanomolar concentrations.[4][5]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and MYF-03-69, highlighting the superior potency of MYF-03-69.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay | IC50 | Reference |
| This compound | TEAD | TEAD mCherry Reporter (PC-9 cells) | ~5 µM | [6] |
| MYF-03-69 | TEAD1 | In vitro Palmitoylation Assay | 385 nM | [5] |
| TEAD2 | In vitro Palmitoylation Assay | 143 nM | [5] | |
| TEAD3 | In vitro Palmitoylation Assay | 558 nM | [5] | |
| TEAD4 | In vitro Palmitoylation Assay | 173 nM | [5] | |
| YAP-TEAD | Transcriptional Reporter (NCI-H226 cells) | 56 nM | [4][5] |
Table 2: Anti-proliferative Activity of MYF-03-69 in Mesothelioma Cell Lines
| Cell Line | Hippo Pathway Status | Type | GR50 (5-day assay) | Reference |
| NCI-H226 | Defective (NF2-deficient) | Malignant Pleural Mesothelioma | Potent Growth Retardation | [4] |
| MSTO-211H | Defective (LATS1-PSEN1 fusion) | Malignant Pleural Mesothelioma | Potent Growth Retardation | [4] |
| MeT-5A | Intact | Non-cancerous Mesothelium | No Antiproliferative Activity | [4] |
| NCI-H2452 | Intact | Malignant Pleural Mesothelioma | No Antiproliferative Activity | [4] |
Note: Specific GR50 values for MYF-03-69 were presented as curves showing potent effects in the low micromolar to nanomolar range for sensitive cell lines. This compound has been noted to have minimal impact on the viability of several EGFR-mutant NSCLC cell lines at concentrations up to 100 µM.[1]
Mechanism of Action and Signaling Pathway
Both this compound and MYF-03-69 are covalent inhibitors that target a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins. This covalent modification sterically hinders the post-translational palmitoylation of TEAD, a process essential for its stability and interaction with the transcriptional co-activator YAP. By occupying this pocket, the inhibitors disrupt the YAP-TEAD complex, preventing the transcription of downstream oncogenic target genes. MYF-03-69 does so irreversibly, leading to a sustained suppression of the Hippo pathway's transcriptional output in cancer cells where the pathway is dysregulated.[3][4][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used to characterize this compound and MYF-03-69.
In Vitro TEAD Palmitoylation Assay (for MYF-03-69)
This assay measures the ability of a compound to inhibit the auto-palmitoylation of TEAD protein.
-
Protein Incubation: Recombinant TEAD Yeast Binding Domain (YBD) proteins (TEAD1-4) are pre-incubated with varying concentrations of the inhibitor (e.g., MYF-03-69) for 2 hours at 37°C to allow for covalent bond formation.
-
Palmitoylation Reaction: The palmitoylation reaction is initiated by the addition of a palmitoyl-CoA analog.
-
Detection: The level of palmitoylation is determined, often through a gel-based assay where the modified protein can be visualized and quantified. The reduction in signal in the presence of the inhibitor is used to calculate IC50 values.[3]
Cellular TEAD Target Engagement (for this compound)
This protocol confirms that the inhibitor binds to its intended target, TEAD, within a cellular context.
-
Cell Treatment: Cells (e.g., PC9) are treated with the test compound (this compound) for a specified time (e.g., 6 hours).
-
Cell Lysis: Total cell lysates are prepared using a suitable pulldown buffer.
-
Pulldown: A biotinylated version of the inhibitor (e.g., biotin-MYF-01-37) is added to the lysate to pull down its binding partners.
-
Capture: Streptavidin agarose resin is used to capture the biotinylated probe and any proteins bound to it.
-
Western Blotting: The captured proteins are released, separated by SDS-PAGE, and analyzed by Western blotting using an antibody against TEAD to confirm its presence. Pre-treatment with the non-biotinylated inhibitor should reduce the amount of TEAD pulled down.[8]
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction (for MYF-03-69)
This experiment assesses the inhibitor's ability to disrupt the endogenous interaction between YAP and TEAD.
-
Cell Treatment: Cancer cells with defective Hippo signaling (e.g., NCI-H226) are treated with the inhibitor (MYF-03-69) or a vehicle control (DMSO) for 24 hours.
-
Lysis: Cells are lysed, and total protein is quantified.
-
Immunoprecipitation: An antibody against pan-TEAD is used to pull down TEAD and its interacting proteins from the cell lysate.
-
Western Blotting: The immunoprecipitated complex is then analyzed by Western blotting using antibodies for both TEAD and YAP. A decrease in the YAP signal in the inhibitor-treated samples indicates a disruption of the YAP-TEAD interaction.[4]
Conclusion
The evolution from this compound to MYF-03-69 represents a successful structure-guided optimization of a covalent TEAD inhibitor. While this compound was a valuable tool for target identification and validation, its suboptimal potency and pharmacokinetic properties limited its utility. MYF-03-69 is a demonstrably more potent and irreversible inhibitor of the YAP-TEAD interaction, showing selective anti-proliferative effects in cancer cells with a dysregulated Hippo pathway. For researchers in the field, MYF-03-69 serves as a superior chemical probe for studying TEAD biology and a more promising foundation for the development of clinical candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to TEAD Covalent Inhibitors: MYF-01-37 versus K-975
For Researchers, Scientists, and Drug Development Professionals
The transcriptional enhanced associate domain (TEAD) family of transcription factors, central to the Hippo signaling pathway, has emerged as a compelling target for anti-cancer therapies. The discovery of covalent inhibitors targeting a conserved cysteine in the palmitate-binding pocket of TEAD proteins has opened new avenues for therapeutic intervention. This guide provides a detailed comparison of two such covalent inhibitors, MYF-01-37 and K-975, summarizing their performance based on available experimental data.
At a Glance: Key Differences
This compound and K-975 both function as covalent inhibitors of TEAD, yet they exhibit significant differences in potency and their developmental stage as research tools. K-975 has been characterized as a potent, selective, and orally active TEAD inhibitor with demonstrated anti-tumor efficacy in preclinical models. In contrast, this compound is considered a suboptimal chemical probe due to its lower potency, requiring micromolar concentrations for cellular activity, and poor pharmacokinetic properties.[1][2] However, the chemical scaffold of this compound has served as a foundation for the development of more potent second-generation inhibitors.
Performance Data
The following tables summarize the available quantitative data for this compound and K-975, highlighting the disparities in their inhibitory activities.
Table 1: In Vitro and Cellular Activity
| Parameter | This compound | K-975 |
| Target | Covalently binds to Cys380 of TEAD2 (and equivalent cysteines in other TEADs)[3][4] | Covalently binds to Cys359 of TEAD1 (and equivalent cysteines in other TEADs) |
| TEAD Palmitoylation Inhibition IC50 | > 50 µM (for TEAD2)[5] | Data not available |
| TEAD Reporter Assay IC50 | ~5 µM (in PC-9 cells)[5] | 10-20 nM (in NCI-H2030 and HOP 62 cells)[6] |
| Cell Proliferation GI50/IC50 | Minimal impact on cell viability at concentrations up to 100 µM in several EGFR-mutant NSCLC cell lines[3][4] | ~20 nM (GI50 in NCI-H226 cells)[7], < 1 µM (IC50 in MSTO-211H and NCI-H2052 cells)[8] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | K-975 |
| Oral Bioavailability | Poor[1][2] | Orally active[9] |
| Pharmacokinetic Profile | Data not available[5] | Showed dose-dependent exposure in vivo; however, a derivative exhibited some renal toxicity in rats at 300 mg/kg.[10] |
Signaling Pathway and Mechanism of Action
Both this compound and K-975 target the Hippo-YAP/TAZ-TEAD signaling pathway, a critical regulator of cell proliferation and organ size. In many cancers, this pathway is dysregulated, leading to the nuclear translocation of the transcriptional co-activators YAP and TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell growth and survival.
This compound and K-975 are designed to covalently bind to a key cysteine residue within the central palmitate-binding pocket of TEAD proteins. This modification inhibits the interaction between TEAD and YAP/TAZ, thereby blocking downstream transcriptional activity and exerting anti-proliferative effects in cancer cells dependent on this pathway.
Experimental Protocols
The evaluation of TEAD covalent inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
1. TEAD Palmitoylation Assay:
This assay assesses the ability of a compound to inhibit the auto-palmitoylation of TEAD, a critical post-translational modification for its activity.
-
Principle: Recombinant TEAD protein is incubated with the test compound before the addition of a palmitoyl-CoA analog, often tagged with an alkyne group. The extent of palmitoylation is then detected, typically by a click chemistry reaction with an azide-linked reporter molecule (e.g., biotin or a fluorophore).
-
Brief Protocol:
-
Purified recombinant TEAD protein is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or K-975) or DMSO as a vehicle control.
-
Alkyne-palmitoyl-CoA is added to initiate the palmitoylation reaction.
-
The reaction is quenched, and click chemistry is performed to attach an azide-biotin or azide-fluorophore to the alkyne-tagged palmitate on TEAD.
-
The level of palmitoylation is quantified by western blot (using streptavidin-HRP for biotin) or fluorescence imaging.
-
2. YAP-TEAD Interaction Assay (Co-Immunoprecipitation):
This assay determines if the inhibitor can disrupt the protein-protein interaction between YAP and TEAD in a cellular context.
-
Principle: Cells are treated with the inhibitor, and then either YAP or TEAD is immunoprecipitated from the cell lysate. The immunoprecipitate is then analyzed by western blot for the presence of the other protein.
-
Brief Protocol:
-
Cells (e.g., HEK293T) are treated with the test compound or DMSO for a specified time.
-
Cells are lysed, and the protein concentration is determined.
-
An antibody against either YAP or TEAD is used to immunoprecipitate the target protein and its binding partners.
-
The immunoprecipitated complexes are resolved by SDS-PAGE and transferred to a membrane.
-
Western blotting is performed using antibodies against both YAP and TEAD to assess the amount of co-precipitated protein.
-
3. TEAD-Dependent Reporter Assay:
This assay measures the functional consequence of TEAD inhibition on its transcriptional activity.
-
Principle: A reporter gene (e.g., luciferase or a fluorescent protein) is placed under the control of a promoter containing TEAD-binding elements. Inhibition of TEAD activity leads to a decrease in the reporter signal.
-
Brief Protocol:
-
Cells are stably or transiently transfected with the TEAD-responsive reporter construct.
-
The cells are treated with a range of concentrations of the inhibitor.
-
After an incubation period, the cells are lysed, and the reporter activity is measured (e.g., luminescence for luciferase).
-
IC50 values are calculated from the dose-response curves.
-
Conclusion
In the direct comparison of this compound and K-975, K-975 emerges as a significantly more potent and promising TEAD covalent inhibitor for further investigation. Its nanomolar activity in cellular assays and in vivo efficacy underscore its potential as a lead compound for cancer therapy. While this compound itself is a weak inhibitor with unfavorable pharmacokinetic properties, its discovery and characterization have been instrumental in the structure-based design of highly potent second-generation inhibitors, demonstrating the value of this chemical scaffold. For researchers in the field, K-975 represents a more suitable tool for studying the acute effects of TEAD inhibition, while the development trajectory of the this compound series provides valuable insights into the medicinal chemistry strategies for optimizing covalent TEAD inhibitors.
References
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Reversible and monitorable nephrotoxicity in rats by the novel potent transcriptional enhanced associate domain (TEAD) inhibitor, K-975 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Alternative Small Molecule Inhibitors of the YAP-TEAD Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, which is frequently dysregulated in various cancers. This interaction is essential for driving the expression of genes that promote cell proliferation, survival, and migration. Consequently, the YAP-TEAD interface has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This guide provides a comparative analysis of several small molecule inhibitors designed to disrupt the YAP-TEAD interaction, offering a resource for researchers and drug development professionals in the field.
The YAP-TEAD Signaling Pathway
The Hippo pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active, YAP is phosphorylated and retained in the cytoplasm, preventing its interaction with TEAD. However, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors, leading to the transcription of pro-proliferative and anti-apoptotic genes.[1] Several small molecule inhibitors have been developed to disrupt this critical interaction, and they can be broadly categorized based on their mechanism of action.
References
Unveiling the Covalent Bond: A Comparative Guide to the Validation of MYF-01-37's Interaction with TEAD Cys380
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of MYF-01-37, a covalent inhibitor of the transcriptional coactivator TEAD, with other notable TEAD inhibitors. We delve into the experimental validation of its covalent binding to the critical Cys380 residue, offering detailed methodologies and comparative data to support your research and development endeavors.
This compound has been identified as a covalent inhibitor that targets the Cys380 residue within the palmitate-binding pocket of TEAD, a key transcription factor in the Hippo signaling pathway. While it represents an important chemical tool, it is considered a suboptimal probe, requiring micromolar concentrations for cellular activity and exhibiting poor pharmacokinetic properties. This has led to the development of optimized successors like MYF-03-69. This guide will compare this compound with its successor and other covalent and non-covalent TEAD inhibitors, focusing on the experimental validation of their binding mechanisms.
Performance Comparison of TEAD Inhibitors
The following table summarizes the potency of this compound in comparison to other covalent and non-covalent TEAD inhibitors. The data highlights the significant improvement in inhibitory activity achieved with the optimized compound MYF-03-69.
| Compound | Type | Target(s) | Assay Type | IC50/GI50 |
| This compound | Covalent | TEAD (Cys380) | TEAD mCherry Reporter (PC-9 cells) | ~5 µM |
| Gel-Based TEAD2 Palmitoylation | >50 µM | |||
| MYF-03-69 | Covalent | Pan-TEAD | YAP-TEAD Transcriptional Activity | 56 nM |
| TEAD1 Palmitoylation | Biochemical | 385 nM | ||
| TEAD2 Palmitoylation | Biochemical | 143 nM | ||
| TEAD3 Palmitoylation | Biochemical | 558 nM | ||
| TEAD4 Palmitoylation | Biochemical | 173 nM | ||
| K-975 | Covalent | Pan-TEAD (Cys359 in TEAD1) | Cell Growth Inhibition (MPM cells) | 20 nM (GI50) |
| TEAD-Luciferase Reporter | 10-20 nM | |||
| VT103 | Non-covalent | TEAD1 selective | YAP Reporter Assay | 1.02 nM |
| MSC-4106 | Non-covalent | TEAD1/3 selective | Cell Reporter Assay | Low nanomolar |
| OPN-9840 | Non-covalent | Pan-TEAD | TEAD Reporter Assay | 100 nM |
| Cell Growth (NCI-H226) | 400 nM |
The Hippo Signaling Pathway and TEAD's Role
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. TEAD transcription factors are the final downstream effectors of this pathway, mediating the transcriptional output of the coactivators YAP and TAZ. Inhibiting TEAD activity is therefore a promising therapeutic strategy.
Experimental Validation of Covalent Binding
Confirming the covalent interaction of an inhibitor with its target is crucial. The following sections detail the methodologies used to validate the binding of this compound to TEAD Cys380.
Experimental Workflow: Covalent Binding Validation
The overall workflow to confirm covalent binding involves biochemical assays to demonstrate target engagement and functional cellular assays to show the on-target effect.
Detailed Experimental Protocols
Objective: To directly observe the formation of a covalent adduct between this compound and TEAD protein.
Protocol:
-
Incubation: Incubate recombinant purified TEAD protein (e.g., TEAD2 YAP-binding domain) with a molar excess of this compound in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 7.5) at 37°C for a defined period (e.g., 2.5 hours). A control sample with vehicle (e.g., DMSO) should be run in parallel.
-
Quenching: Stop the reaction by adding 1% (v/v) formic acid.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).
-
Use a suitable reversed-phase column for protein separation.
-
Acquire mass spectra in a mass-to-charge (m/z) range appropriate for the intact protein and the expected protein-inhibitor adduct.
-
-
Data Analysis:
-
Process the raw data using deconvolution software to determine the uncharged mass of the protein species.
-
A mass shift corresponding to the molecular weight of this compound in the treated sample compared to the control confirms covalent binding.
-
Objective: To demonstrate target engagement of this compound with endogenous TEAD in a cellular context.
Protocol:
-
Cell Treatment: Treat cells (e.g., HEK293T or PC-9) with this compound at a specified concentration (e.g., 10 µM) for a set duration (e.g., 6 hours). Include a vehicle-treated control group.
-
Cell Lysis: Prepare whole-cell lysates using a suitable lysis buffer (e.g., pulldown buffer containing protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pulldown with Biotinylated Probe:
-
To the lysates, add a biotinylated analog of this compound (e.g., biotin-MYF-01-037) at a concentration of 1 µM.
-
Incubate at 4°C with rotation for several hours (e.g., 6 hours), followed by incubation at room temperature for 1 hour.
-
Add streptavidin-conjugated beads (e.g., streptavidin agarose resin) and incubate for an additional 2 hours at 4°C with rotation to capture the biotinylated probe and any bound proteins.
-
-
Washing: Wash the beads multiple times with pulldown buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for TEAD.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: A reduced or absent TEAD band in the sample pre-treated with this compound compared to the vehicle control indicates that this compound successfully engaged with and blocked the binding of the biotinylated probe to TEAD.
Conclusion
The validation of this compound's covalent binding to TEAD Cys380 relies on a combination of direct biochemical evidence from mass spectrometry and demonstration of target engagement in a cellular context through pulldown assays. While this compound served as a foundational tool, the comparative data clearly indicates that next-generation inhibitors like MYF-03-69 offer significantly improved potency. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate the mechanism of action of covalent TEAD inhibitors and to compare the efficacy of novel compounds in this promising area of cancer drug discovery.
Comparative Analysis of the TEAD Inhibitor MYF-01-37 Across Cancer Cell Lines
A Guide for Researchers in Oncology and Drug Development
This guide provides a comparative overview of the experimental data available for MYF-01-37, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. By disrupting the interaction between TEAD and its co-activators, YAP and TAZ, this compound targets a critical node in the Hippo signaling pathway, which is frequently dysregulated in various cancers. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo pathway.
Introduction to this compound
This compound is a novel small molecule that covalently binds to a conserved cysteine residue (Cys380 in TEAD2) in the palmitate-binding pocket of TEAD proteins.[1] This covalent modification allosterically disrupts the protein-protein interface between TEAD and the transcriptional co-activators YAP and TAZ, thereby inhibiting the transcription of pro-oncogenic target genes.[1][2] While this compound served as a valuable proof-of-concept tool, it is considered a sub-optimal chemical probe due to its requirement for micromolar concentrations in cellular assays and poor pharmacokinetic properties.[3] Subsequent research has led to the development of more potent analogs, such as MYF-03-69.[3]
Data Presentation: Performance of this compound in Cancer Cell Lines
Quantitative data on the effects of this compound across a wide range of cancer cell lines is limited in publicly available literature. The primary focus of published studies has been on its more potent derivatives. However, the following tables summarize the available data for this compound and provide a comparison with its successor, MYF-03-69, and another TEAD inhibitor, K-975.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | This compound | Reference |
| TEAD mCherry Reporter Assay | PC-9 (NSCLC) | IC50 | ~ 5 µM | [4] |
| TEAD2 Palmitoylation Inhibition | Biochemical | IC50 | > 50 µM | [4] |
| YAP/TEAD Interaction Inhibition | HEK293T | - | Inhibition at 10 µM | [2] |
| CTGF Gene Expression | PC-9 (NSCLC) | - | Reduction at 10 µM | [2] |
Table 2: Comparative Effects of TEAD Inhibitors on Cell Viability
| Compound | Cancer Cell Line(s) | Effect on Cell Viability (Single Agent) | Key Findings | Reference |
| This compound | EGFR-mutant NSCLC | Minimal impact on viability | More effective in combination therapy to reduce dormant cells. | [2] |
| MYF-03-69 | NCI-H226, MSTO-211H (Mesothelioma) | Potent growth inhibition | Selectively inhibits proliferation of Hippo-deficient mesothelioma cells. | |
| K-975 | NF2-non-expressing MPM cell lines | Potent growth inhibition | Stronger inhibitory effect on NF2-non-expressing cell lines. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (Resazurin-Based)
This protocol is a general method for assessing cell viability and can be adapted for testing this compound.
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 7.5 × 10³ cells per well in 100 µL of culture medium supplemented with 10% FBS. Incubate for 24 hours.
-
Compound Treatment: Add this compound or other test compounds at various concentrations to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Resazurin Addition: Prepare a 0.2 mg/mL solution of resazurin sodium salt in sterile 1x PBS. Add 10 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plates for 4 hours at 37°C.
-
Measurement: Measure the absorbance using a microplate reader with a 560 nm excitation filter and a 615 nm emission filter.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Gently mix the contents of the wells and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The signal is proportional to the amount of caspase activity.
Western Blotting for TEAD Target Engagement and Downstream Signaling
This protocol allows for the detection of TEAD protein levels and the expression of downstream target genes.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TEAD, YAP, TAZ, or downstream targets like CTGF and CYR61 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound is a first-generation covalent TEAD inhibitor that has been instrumental in validating the therapeutic potential of targeting the YAP/TAZ-TEAD interaction. While it demonstrates on-target activity by inhibiting TEAD-dependent transcription, its utility as a standalone therapeutic is limited by its modest potency and unfavorable pharmacokinetic profile. The available data suggests that its primary application may be in combination therapies, particularly for targeting dormant cancer cells that are resistant to other treatments. Further research and cross-validation in a broader range of cancer cell lines, especially those with known Hippo pathway alterations, would be beneficial to fully elucidate its spectrum of activity and potential clinical applications. The development of more potent analogs like MYF-03-69, which has undergone extensive preclinical evaluation, represents a significant advancement in the pursuit of clinically viable TEAD inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MYF-01-37 and Other Hippo Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, and cell fate, has emerged as a promising target for therapeutic intervention in various diseases, particularly cancer. Dysregulation of this pathway often leads to the nuclear accumulation and activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which then associate with TEAD (TEA domain) transcription factors to drive the expression of genes promoting cell proliferation and inhibiting apoptosis. This guide provides a comparative analysis of MYF-01-37, a covalent TEAD inhibitor, with other notable Hippo pathway inhibitors, offering a detailed look at their mechanisms, potency, and the experimental data supporting their activity.
Introduction to Hippo Pathway Inhibitors
In recent years, significant efforts have been directed towards developing small molecules that can modulate the Hippo pathway. These inhibitors can be broadly categorized based on their targets within the pathway:
-
TEAD Inhibitors: These molecules directly target the TEAD transcription factors, preventing their interaction with YAP/TAZ. This compound and VT104 fall into this category.
-
Upstream Kinase Modulators: These compounds, such as XMU-MP-1, target the upstream kinases of the Hippo pathway, like MST1/2, thereby modulating the phosphorylation and cytoplasmic retention of YAP/TAZ.
-
YAP/TAZ-TEAD Interaction Disruptors: These inhibitors, like Verteporfin, aim to block the protein-protein interaction between YAP/TAZ and TEAD.
This guide will focus on a comparative analysis of this compound against XMU-MP-1, Verteporfin, and VT104, representing different strategies for Hippo pathway inhibition.
Comparative Data of Hippo Pathway Inhibitors
The following table summarizes the key characteristics and reported potency of this compound and other selected Hippo pathway inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in assay conditions and cell lines used in different studies.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 Values | Key Features & Limitations |
| This compound | TEAD | Covalent inhibitor targeting a conserved cysteine (Cys380 in TEAD2) in the palmitate-binding pocket, disrupting the YAP/TAZ-TEAD interaction.[1][2] | ~5 µM (TEAD mCherry reporter assay in PC-9 cells)[3] | Covalent binding mechanism offers potential for prolonged target engagement. However, it is considered a suboptimal chemical probe with poor pharmacokinetic properties and requires micromolar concentrations for cellular activity.[1][2][4][5] |
| XMU-MP-1 | MST1/2 Kinases | Reversible and selective inhibitor of the upstream Hippo pathway kinases MST1 and MST2.[6] | MST1: 71.1 nM, MST2: 38.1 nM (in vitro kinase assay)[7] | Targets the core Hippo kinase cascade, leading to reduced phosphorylation of LATS1/2 and YAP, and subsequent YAP activation and nuclear translocation.[3][8] It has shown efficacy in promoting tissue repair and regeneration in preclinical models.[6] |
| Verteporfin | YAP-TEAD Interaction | Disrupts the interaction between YAP and TEAD transcription factors.[9][10] It may also induce the sequestration of YAP in the cytoplasm by increasing the levels of 14-3-3σ.[11][12] | Varies depending on the assay and cell line. | A repurposed drug, originally used as a photosensitizer in photodynamic therapy.[12] Its activity as a Hippo pathway inhibitor is independent of light activation. However, it can have pleiotropic effects and potential off-target activities.[13] |
| VT104 | TEAD Palmitoylation | Potent and orally active inhibitor that prevents the auto-palmitoylation of TEAD proteins, which is crucial for their interaction with YAP/TAZ.[14][15][16][17][18] | Sub-micromolar activity in cellular assays. | Demonstrates strong anti-tumor efficacy in preclinical models of NF2-deficient mesothelioma.[17] It represents a more optimized and potent class of TEAD inhibitors compared to earlier compounds. |
Signaling Pathways and Points of Inhibition
The following diagram illustrates the Hippo signaling pathway and highlights the points of intervention for this compound and the other compared inhibitors.
Experimental Workflows for Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the comparative analysis of Hippo pathway inhibitors.
Detailed Experimental Protocols
TEAD-Responsive Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the YAP/TAZ-TEAD complex.
Principle: Cells are co-transfected with a reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple TEAD-binding sites (e.g., 8xGTIIC) and a control plasmid expressing Renilla luciferase for normalization. Inhibition of the Hippo pathway leads to increased firefly luciferase expression.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with an active Hippo pathway) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of the Hippo pathway inhibitors (e.g., this compound, Verteporfin, VT104) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitors for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated control.
Western Blot for YAP/TAZ Phosphorylation
This method is used to assess the phosphorylation status of YAP and TAZ, which is a key indicator of Hippo pathway activity.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated YAP (e.g., p-YAP Ser127), total YAP, phosphorylated TAZ, and total TAZ.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the Hippo pathway inhibitors or controls for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-YAP, total YAP, p-TAZ, total TAZ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of the inhibitors on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the Hippo pathway inhibitors or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control and determine the IC50 value for each inhibitor.[19][20][21][22]
Conclusion
The development of small molecule inhibitors targeting the Hippo pathway is a rapidly advancing field with significant therapeutic potential. This compound represents an important tool as a covalent TEAD inhibitor, though with recognized limitations in its properties as a chemical probe. Comparative analysis with other inhibitors like the MST1/2 inhibitor XMU-MP-1, the YAP-TEAD interaction disruptor Verteporfin, and the more potent TEAD palmitoylation inhibitor VT104, highlights the diverse strategies being employed to modulate this critical signaling pathway. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desired point of intervention in the pathway and the required pharmacological properties. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and other emerging Hippo pathway inhibitors.
References
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. preprints.org [preprints.org]
- 4. bio.unipd.it [bio.unipd.it]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippo Pathway trans-Reporting System | cynapsedx [cynapsedx.com]
- 10. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-Based Large Tumor Suppressor (LATS) Biosensor | Springer Nature Experiments [experiments.springernature.com]
- 11. bio.unipd.it [bio.unipd.it]
- 12. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 18. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 19. Cell Counting & Health Analysis [sigmaaldrich.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling MYF-01-37
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Covalent TEAD Inhibitor MYF-01-37.
This document provides crucial safety protocols and logistical information for the handling of this compound, a novel covalent inhibitor of TEA Domain (TEAD) transcription factors. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is intended for research use only and is not for human or veterinary use.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involving both personal protective equipment and engineering controls is mandatory.
Engineering Controls:
-
Ventilation: All work with this compound in solid or solution form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Given that this compound is a covalent inhibitor, it is advisable to wear double gloves, especially when handling concentrated solutions. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn. For procedures with a risk of significant splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: If working with the powdered form of this compound outside of a fume hood, a NIOSH-approved respirator is required to prevent inhalation of fine particles.
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent accidental exposure.
Handling:
-
Preparation of Solutions: Solutions should be prepared in a chemical fume hood. For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo formulations, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[1] When preparing solutions, sonication may be used to aid dissolution.[1]
-
Avoiding Contamination: Use dedicated equipment (spatulas, glassware, etc.) when handling the compound. Clean all equipment thoroughly after use.
Storage:
-
Solid Form: Store the powdered form of this compound at -20°C for long-term storage.[2]
-
Solutions: Stock solutions in DMSO should be stored at -80°C.[3] Avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused solid this compound and any materials used for weighing or transfer (e.g., weigh paper, contaminated gloves) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and any solvents used for cleaning contaminated glassware should be collected in a designated, sealed hazardous waste container for liquid chemical waste.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C15H17F3N2O | [1][2] |
| Molecular Weight | 298.3 g/mol | [1] |
| CAS Number | 2416417-65-5 | [1][2] |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | >98% | [2] |
| Solubility in DMSO | ≥ 55 mg/mL | [1] |
| In Vivo Formulation Solubility | 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Experimental Protocols
In Vitro Inhibition of YAP/TEAD Interaction:
This protocol describes the use of this compound to inhibit the interaction between YAP and TEAD in a cellular context.
-
Cell Culture: Culture HEK293T or PC-9 cells in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 10 µM).
-
Cell Treatment: Treat the cells with the prepared this compound solutions for a specified duration (e.g., 24 hours).[4][5]
-
Analysis: Analyze the inhibition of YAP/TEAD interaction. This can be done by observing the reduction in the expression of canonical YAP target genes, such as CTGF, using methods like quantitative PCR (qPCR) or Western blotting.[4][5]
Visualizations
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: In vitro experimental workflow for testing this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
